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  • Product: 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol;hydrochloride
  • CAS: 2413897-53-5

Core Science & Biosynthesis

Foundational

NMR chemical shifts for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for the analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It covers fundamental concepts, predicted spectral data, and a detailed experimental protocol crucial for the structural elucidation of this and related substituted cyclobutane compounds.

Introduction: The Structural Challenge of Substituted Cyclobutanes

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a substituted cyclobutane containing multiple functional groups, making it a potentially valuable building block in medicinal chemistry and drug development. The hydrochloride salt form ensures its solubility in aqueous media. Accurate structural verification and characterization are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

The cyclobutane ring is not a planar square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility, combined with the presence of four different substituents, creates a complex and informative NMR spectrum. Understanding the nuances of chemical shifts and coupling constants is key to unambiguously assigning the structure.

PART 1: Core Principles of Cyclobutane NMR

The chemical shifts of protons and carbons in a cyclobutane ring are highly sensitive to the ring's puckered conformation and the nature and orientation of its substituents.[1]

  • Ring Puckering and Conformational Dynamics: The non-planar structure of the cyclobutane ring means that the protons attached to it are not chemically equivalent. They exist in pseudo-axial and pseudo-equatorial positions, which experience different magnetic environments, leading to distinct chemical shifts. Rapid interconversion between the two puckered conformations at room temperature can sometimes lead to averaged signals, but often results in complex, broad multiplets.[1]

  • Substituent Effects:

    • Electronegativity: The electronegative oxygen and nitrogen atoms in the hydroxyl, hydroxymethyl, and amino groups will deshield adjacent protons and carbons, shifting their signals downfield. The protonated amino group (-NH₃⁺) in the hydrochloride salt has a significant deshielding effect.

    • Anisotropic Effects: The C-C and C-O bonds within the molecule create local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to these bonds.

  • Solvent Effects: The choice of solvent is critical, especially for a hydrochloride salt. Protic deuterated solvents like Deuterium Oxide (D₂O) or Methanol-d₄ are often used. In D₂O, the protons on the -OH and -NH₃⁺ groups will exchange with deuterium and become invisible in the ¹H NMR spectrum. In an aprotic polar solvent like DMSO-d₆, these exchangeable protons will be visible, often as broad signals.

PART 2: Predicted NMR Spectral Data

Given the absence of publicly available experimental spectra for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These values serve as a robust guide for interpretation of experimental data.

Molecular Structure and Atom Numbering

The structure and numbering scheme used for the assignment of NMR signals are shown below.

Caption: Molecular structure of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in D₂O (where -OH and -NH₃⁺ protons are exchanged) is expected to show signals corresponding to the cyclobutane ring protons and the hydroxymethyl protons.

Atom NumberPredicted δ (ppm)MultiplicityCoupling (J Hz)IntegrationAssignment
H1~4.2 - 4.5m-1HCH-OH
H2, H4~2.2 - 2.8m-4HRing -CH₂-
H5~3.8 - 4.0s-2H-CH₂-OH

Interpretation:

  • The H1 proton, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom.

  • The four protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. Their chemical shift is influenced by their cis/trans relationship to the substituents at C1 and C3.

  • The H5 protons of the hydroxymethyl group are expected to appear as a singlet, as they are separated from other protons by a quaternary carbon (C3).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Atom NumberPredicted δ (ppm)Assignment
C1~70 - 75CH-OH
C2, C4~35 - 45Ring -CH₂-
C3~55 - 60C-NH₃⁺
C5~65 - 70-CH₂-OH

Interpretation:

  • The carbons bonded to oxygen (C1 and C5 ) are expected to be the most downfield-shifted.

  • The quaternary carbon C3 , bonded to the protonated nitrogen, will also be significantly downfield.

  • The methylene carbons of the cyclobutane ring (C2 and C4 ) will appear at the most upfield positions.

PART 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a systematic experimental approach is required.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of Compound Solvent Add ~0.6 mL of Deuterated Solvent (e.g., D₂O) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate Assign Assign Peaks using 1D & 2D Data Integrate->Assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (D₂O is recommended for observing the C-H framework without exchangeable protons; DMSO-d₆ can be used to observe the -OH and -NH₃⁺ protons).

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming the spectrometer. A good shim is critical for resolving the complex multiplets of the cyclobutane ring.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

    • 2D NMR (for full assignment):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is essential for assigning the cyclobutane ring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming C-H assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall carbon skeleton.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum using the residual solvent peak (for D₂O, HDO is typically at ~4.79 ppm). Calibrate the ¹³C spectrum accordingly.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals according to the molecular structure.

Conclusion

The NMR spectral analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride presents a fascinating case study in the characterization of complex small molecules. While the lack of direct experimental data necessitates a predictive approach, the fundamental principles of NMR spectroscopy provide a solid framework for interpretation. The puckered nature of the cyclobutane ring and the influence of its multiple substituents result in a unique spectral fingerprint. By following a rigorous experimental protocol, including both 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this compound, ensuring its identity and purity for applications in drug discovery and development.

References

  • PubChem. 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

  • NextSDS. rac-(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Exploratory

Escape from Flatland: Physicochemical Profiling and Synthetic Workflows for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The paradigm of modern drug discovery has steadily shifted awa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The paradigm of modern drug discovery has steadily shifted away from planar, highly aromatic molecules toward sp3-rich, conformationally restricted scaffolds—a movement colloquially termed "escaping from flatland." Within this context, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride has emerged as a highly valuable, rigidified building block. By presenting multiple functional groups (a primary amine, a primary alcohol, and a secondary alcohol) on a strained cyclobutane core, this molecule serves as a versatile bioisostere for substituted anilines and linear amino alcohols.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical design and practical, bench-level execution. This whitepaper details the structural rationale behind this scaffold, outlines a self-validating synthetic protocol, and provides the analytical frameworks necessary to ensure high-fidelity integration into drug discovery pipelines.

Structural Logic & Physicochemical Profiling

The utility of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride lies in its unique topological profile. The cyclobutane ring enforces a rigid spatial relationship between the functional groups, significantly reducing the entropic penalty typically incurred when a flexible molecule binds to a target protein.

Quantitative Data Summary

To facilitate rapid comparison during lead optimization, the core physicochemical parameters of the compound are summarized below.

ParameterValue / DescriptionRationale / Impact
Chemical Name 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol HClSystematic IUPAC nomenclature.
CAS Number 2413897-53-5 (General) / 2416233-77-5 (rac-1s,3s)Unique registry identifiers for sourcing [1].
Molecular Formula C5H12ClNO2Represents the stable hydrochloride salt form.
Molecular Weight 153.61 g/mol (Salt) / 117.15 g/mol (Free Base)Low molecular weight allows for fragment-based drug design (FBDD).
Fraction sp3 (Fsp3) 1.0 (100% sp3 hybridized carbons)Maximizes three-dimensionality, correlating with clinical success.
Topological Polar Surface Area ~66.48 ŲOptimal for aqueous solubility while maintaining membrane permeability potential.
H-Bond Donors / Acceptors 4 Donors (-NH2, 2x -OH) / 3 AcceptorsProvides multiple vectors for target-protein hydrogen bonding.

The Logic of Bioisosteric Replacement

In medicinal chemistry, cyclobutyl amino alcohols are frequently deployed as sp3-rich bioisosteric replacements for their aryl counterparts [2]. Replacing a flat aromatic ring with a highly functionalized cyclobutane core fundamentally alters the molecule's pharmacokinetic profile.

Experimental comparisons between aromatic compounds and their corresponding bridged or cyclobutane bioisosteres consistently demonstrate that the incorporation of the sp3-rich scaffold increases the experimental distribution coefficient (logD) and significantly enhances aqueous solubility at physiological pH [3]. Furthermore, by eliminating the electron-rich aromatic π-system, the cyclobutane core often exhibits enhanced metabolic stability, leading to a lower intrinsic clearance rate (CLint) in human liver microsomes [4].

BioisostereLogic A Aromatic Scaffold (Low Fsp3, Planar) B 3-Amino-3-(hydroxymethyl) cyclobutan-1-ol (High Fsp3, Rigid) A->B Bioisosteric Replacement C Increased Aqueous Solubility B->C D Enhanced Metabolic Stability (↓ CLint) B->D E Defined 3D Exit Vectors B->E

Fig 1: Logical flow of physicochemical improvements via cyclobutane bioisosteric replacement.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly functionalized cyclobutanes requires precise control to avoid ring-opening reactions driven by the inherent strain of the 4-membered ring. The following protocol outlines a robust, scalable pathway from commercially available 3-oxocyclobutane derivatives to the final hydrochloride salt.

SyntheticWorkflow N1 3-Oxocyclobutane-1-carboxylic acid (Starting Material) N2 Bucherer-Bergs Reaction (Hydantoin Intermediate) N1->N2 (NH4)2CO3, KCN N3 Hydrolysis & Esterification (Amino Ester Formation) N2->N3 NaOH, then ROH/H+ N4 Reduction (LiAlH4) (Amino Alcohol Formation) N3->N4 THF, 0°C to RT N5 HCl/Dioxane Treatment (Salt Precipitation) N4->N5 Anhydrous Conditions N6 3-Amino-3-(hydroxymethyl) cyclobutan-1-ol HCl N5->N6 Crystallization

Fig 2: Step-by-step synthetic workflow for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride.

Step-by-Step Experimental Procedure

Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)

  • Procedure: Treat 3-oxocyclobutane-1-carboxylic acid (or its protected alcohol derivative) with ammonium carbonate and potassium cyanide in an aqueous ethanol mixture at 60 °C.

  • Causality & Logic: The Bucherer-Bergs reaction is chosen over the Strecker synthesis because it generally provides higher yields and superior diastereoselectivity for sterically hindered cyclic ketones. The resulting hydantoin is a highly stable intermediate.

Step 2: Hydrolysis and Esterification

  • Procedure: Hydrolyze the hydantoin intermediate using strong aqueous base (e.g., 3M NaOH) under reflux, followed by acidification to yield the free amino acid. Subsequently, esterify the carboxylic acid using thionyl chloride in methanol to generate the methyl ester.

  • In-Process Control (IPC): LC-MS analysis must confirm the mass shift corresponding to the methyl ester. This acts as a self-validating checkpoint before proceeding to the sensitive reduction step.

Step 3: Hydride Reduction to the Amino Alcohol

  • Procedure: Suspend the amino ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add a solution of Lithium Aluminum Hydride (LiAlH4) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully using the Fieser method (water, 15% NaOH, water).

  • Causality & Logic: The transformation of the ester to the hydroxymethyl group necessitates a powerful hydride donor. LiAlH4 is selected to ensure complete reduction of the sterically hindered ester without requiring elevated temperatures that could promote cyclobutane ring-opening.

Step 4: Hydrochloride Salt Precipitation

  • Procedure: Extract the free amino alcohol into a polar organic solvent (e.g., a mixture of isopropanol and chloroform). Dry over Na2SO4, filter, and concentrate. Dissolve the crude oil in a minimal amount of dry diethyl ether or dioxane and add a stoichiometric excess of 4M HCl in dioxane.

  • Causality & Logic: The free amino alcohol is highly polar, hygroscopic, and prone to oxidation, presenting as a viscous oil that complicates precise stoichiometric weighing. By forcing the precipitation of the hydrochloride salt, we generate a bench-stable, crystalline solid. The physical transition from a soluble oil to a precipitating solid serves as an immediate, visual validation of successful salt formation.

Analytical Validation & Quality Control

To ensure trustworthiness and scientific integrity, every batch of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride must undergo rigorous analytical validation.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (D2O): Verify the presence of the cyclobutane ring protons (typically complex multiplets between 1.5–2.5 ppm). The loss of the methyl ester singlet (~3.7 ppm) confirms complete reduction.

    • 13C NMR: Confirm the presence of exclusively sp3-hybridized carbons, validating the "escape from flatland" structural integrity.

  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) should yield an [M+H]+ peak at m/z 118.08 for the free base.

  • Safety & Handling: According to standardized chemical substance information, this compound is classified under Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336) [1]. Proper PPE (nitrile gloves, safety goggles) and handling within a certified fume hood are mandatory to prevent respiratory tract irritation.

References

  • NextSDS. "3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride — Chemical Substance Information.
  • Journal of the American Chemical Society. "Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Beilstein Journal of Organic Chemistry. "(Bio)isosteres of ortho- and meta-substituted benzenes." Beilstein Journals, 2024.
  • JACS Au. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
Foundational

Whitepaper: Safety, Toxicity, and Application of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is a proven strategy to enhance metabolic stability, solubility, and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is a proven strategy to enhance metabolic stability, solubility, and target specificity. 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride (CAS: 2413897-53-5) serves as a highly functionalized, conformationally restricted building block designed for this exact purpose[1]. This technical guide provides an in-depth analysis of its chemical properties, mechanistic toxicity, Safety Data Sheet (SDS) parameters, and field-proven handling protocols to ensure both laboratory safety and experimental success.

Chemical Identity & Structural Rationale

The utility of cyclobutane derivatives in drug discovery lies in their ability to project pharmacophores into specific, rigid vectors while minimizing entropic penalties upon target binding[1].

  • Conformational Restriction: The cyclobutane ring locks the amino and hydroxyl groups into defined spatial arrangements, preventing the rapid bond rotation seen in linear aliphatic chains.

  • Salt Formulation Causality: Free primary amines on electron-rich aliphatic rings are highly susceptible to atmospheric oxidation and can be difficult to handle due to hygroscopicity. Formulating this compound as a hydrochloride salt significantly enhances its ambient stability, extends shelf-life, and improves crystalline handling properties[2].

Quantitative Data & Hazard Summary
ParameterSpecification
Chemical Name 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
CAS Number 2413897-53-5
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
GHS Hazard: Skin Skin Irrit. 2 (H315) - Causes skin irritation
GHS Hazard: Eye Eye Irrit. 2A (H319) - Causes serious eye irritation
GHS Hazard: Systemic STOT SE 3 (H336) - May cause drowsiness or dizziness
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Data sourced from authoritative chemical substance registries[3],[4],[2].

Safety Data Sheet (SDS) & Toxicity Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride requires stringent handling protocols due to its localized and systemic hazard profile[3].

Localized Toxicity (H315 & H319)

The compound is classified as a Category 2 Skin Irritant (H315) and a Category 2A Eye Irritant (H319)[3]. The physiological causality behind this irritation is twofold:

  • Osmotic & pH Disruption: Upon contact with the aqueous environment of the skin or ocular mucosa, the hydrochloride salt dissociates. This creates a localized acidic microenvironment that can denature surface proteins.

  • Amine Nucleophilicity: The liberated free amine can interact with the lipid bilayer of cellular membranes, causing disruption and triggering the release of pro-inflammatory cytokines (such as IL-1α), leading to erythema and edema.

Systemic Toxicity (H336)

The compound carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification with hazard code H336[3]. Inhalation of the crystalline dust can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness. This necessitates the use of localized exhaust ventilation (fume hoods) during all weighing and transfer operations.

Mechanistic Toxicology Pathway

ToxicityMechanism Exp Chemical Exposure (Skin/Eyes) Diss Salt Dissociation (Release of HCl) Exp->Diss pH Local pH Alteration (Acidic Microenvironment) Diss->pH Mem Lipid Bilayer Disruption (Cellular Damage) pH->Mem Cyto Pro-inflammatory Cytokines (IL-1α Release) Mem->Cyto Clin Clinical Manifestation (H315 / H319) Cyto->Clin

Mechanistic pathway of local tissue irritation induced by amino alcohol hydrochlorides.

Laboratory Handling and Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the why behind the how.

Protocol: Amide Bond Formation via HATU Activation

Objective: To couple the primary amine of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol with a generic carboxylic acid, creating a functionalized intermediate for drug discovery.

Causality & Logic: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to prevent competitive side reactions with the coupling reagent. HATU is utilized for its high efficiency in generating active esters, minimizing epimerization.

Step-by-Step Methodology:

  • Reagent Dispensing & Safety: Weigh 1.1 equivalents of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride inside a calibrated fume hood to mitigate H336 inhalation risks. Wear nitrile gloves and safety goggles to prevent H315/H319 exposure.

  • Acid Pre-Activation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Rationale: An inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive O-At active ester intermediate.

  • Activation Incubation: Stir the mixture at room temperature for 15 minutes.

    • Rationale: This allows complete conversion of the acid to the active ester before introducing the amine, drastically reducing the risk of unreactive guanidinium by-product formation.

  • Amine Liberation (Free-Basing): In a separate vial, suspend the cyclobutane hydrochloride salt in DMF and add DIPEA (3.0 eq).

    • Rationale: 1.0 eq of DIPEA neutralizes the HCl salt, while the excess ensures the reaction environment remains sufficiently basic to drive the nucleophilic attack.

  • Coupling & Self-Validation: Add the amine solution dropwise to the activated acid mixture. Stir for 2-4 hours. Monitor the reaction via LC-MS.

    • Self-Validating Check: The disappearance of the starting carboxylic acid mass and the appearance of the target amide mass confirms reaction completion. If the active ester mass persists, additional amine or base is required.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Experimental Workflow Visualization

SyntheticWorkflow Weigh 1. Reagent Dispensing (Ventilated Enclosure) Base 2. Free-Basing (Addition of DIPEA) Weigh->Base Couple 4. Amide Coupling (Nucleophilic Attack) Base->Couple Act 3. Acid Activation (Carboxylic Acid + HATU) Act->Couple Quench 5. Reaction Quench (Aqueous NH4Cl) Couple->Quench Purify 6. Isolation (Flash Chromatography) Quench->Purify

Standard amide coupling workflow utilizing the hydrochloride salt building block.

Sources

Exploratory

Thermodynamic Stability of Cyclobutane Amino Alcohol Derivatives: A Comprehensive Technical Guide

Executive Summary Cyclobutane amino alcohol derivatives represent a highly privileged class of conformationally restricted scaffolds in modern medicinal chemistry. By locking the pharmacophoric amino and hydroxyl groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane amino alcohol derivatives represent a highly privileged class of conformationally restricted scaffolds in modern medicinal chemistry. By locking the pharmacophoric amino and hydroxyl groups into specific spatial arrangements, these four-membered ring systems serve as potent bioisosteres and peptidomimetics. However, their utility is fundamentally governed by their thermodynamic stability. This guide provides an in-depth analysis of the thermodynamic drivers—specifically the interplay between inherent ring strain, steric repulsion, and intramolecular hydrogen bonding (IMHB)—that dictate the conformational preferences and stability of these molecules.

The Cyclobutane Paradox: Ring Strain vs. Conformational Puckering

The thermodynamic baseline of any cyclobutane derivative is dominated by its inherent ring strain. Cyclobutane exhibits a high Ring Strain Energy (RSE) of approximately 26.5 kcal/mol [1]. This instability arises from a combination of angle strain (the compression of ideal 109.5° sp3 bond angles to approximately 90°) and torsional strain caused by the eclipsing of adjacent C–H bonds.

To mitigate this severe torsional strain, the cyclobutane ring deviates from planarity, adopting a dynamically "puckered" or butterfly conformation [1]. In this state, one carbon atom folds out of the plane formed by the other three, reducing eclipsing interactions at the cost of slightly increased angle strain. When bulky functional groups—such as amino and hydroxyl moieties—are introduced, the thermodynamic equilibrium shifts dramatically. The substituents will preferentially adopt pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes, fundamentally altering the molecule's ground-state stability.

Thermodynamic Drivers: Intramolecular Hydrogen Bonding (IMHB)

In difunctionalized systems like vicinal (1,2-) and 1,3-cyclobutane amino alcohols, thermodynamic stability is not solely dictated by steric strain relief. Intramolecular Hydrogen Bonding (IMHB) acts as a powerful stabilizing force that can override standard steric preferences [2].

  • Cis-Isomers and IMHB: In cis-1,2-cyclobutane amino alcohols, the spatial proximity of the –OH and –NH₂ groups facilitates the formation of a robust 5-membered OH···N hydrogen-bonded ring. High-level ab initio calculations on analogous amino alcohols demonstrate that OH···N IMHBs significantly stabilize the ground state, lowering the overall free energy of the system [2].

  • Trans-Isomers and Steric Relief: Conversely, trans-1,2 isomers typically adopt a pseudo-diequatorial conformation to relieve steric strain. However, the geometric constraints of the puckered cyclobutane ring often preclude the optimal orbital overlap required for strong IMHB formation in the trans configuration. Consequently, the thermodynamic preference between cis and trans isomers is highly dependent on the dielectric constant of the surrounding environment.

Quantitative Thermodynamic Data

The following table summarizes the foundational thermodynamic parameters of cycloalkane scaffolds and the energetic contributions of amino alcohol functionalization.

System / Structural FeatureRing Strain Energy (RSE)Primary Thermodynamic DriverConformational Consequence
Cyclopropane ~27.6 kcal/molSevere angle strainPlanar, highly rigid
Cyclobutane ~26.5 kcal/molAngle & torsional strainPuckered (butterfly)
Cyclopentane ~6.2 kcal/molTorsional strainEnvelope conformation
1,2-Cis-Amino Alcohol N/AOH···N IMHB (~2-4 kcal/mol)Stabilized closed (IMHB) state
1,2-Trans-Amino Alcohol N/ASteric reliefOpen, solvent-exposed state
Table 1: Comparative thermodynamic parameters of cycloalkanes and the stabilizing forces in amino alcohol derivatives.

Experimental Methodologies for Thermodynamic Evaluation

To rigorously evaluate the thermodynamic stability and conformational dynamics of cyclobutane amino alcohols, researchers must employ self-validating analytical and computational workflows.

G Synth Synthesis of Cyclobutane Amino Alcohols VTNMR Variable-Temp NMR (van 't Hoff Analysis) Synth->VTNMR DFT DFT Calculations & Homodesmotic Reactions Synth->DFT Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG, RSE) VTNMR->Thermo Experimental DFT->Thermo Computational Profile Validated Stability Profile Thermo->Profile

Fig 1. Dual experimental and computational workflow for thermodynamic profiling.

Protocol 1: Variable-Temperature (VT) NMR for Conformational Thermodynamics

Causality: VT-NMR allows for the direct observation of conformer populations (IMHB-closed vs. open) across a temperature gradient. By extracting the equilibrium constant ( Keq​ ) at multiple temperatures and plotting ln(Keq​) versus 1/T (van 't Hoff plot), the enthalpy ( ΔH ) and entropy ( ΔS ) differences between conformers can be precisely quantified. This self-validates the energetic contribution of the IMHB against the steric strain of the ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the highly pure cyclobutane amino alcohol in 0.6 mL of an anhydrous, non-polar deuterated solvent (e.g., Toluene- d8​ or CDCl₃). Non-polar solvents are critical to prevent competitive intermolecular hydrogen bonding with the solvent, thereby isolating the IMHB effect.

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol or ethylene glycol sample to ensure precise thermal readings.

  • VT-NMR Acquisition: Acquire high-resolution 1 H-NMR spectra at 10 K intervals, starting from 298 K down to 200 K (or the freezing point of the solvent). Ensure a sufficient relaxation delay ( d1​≥5×T1​ ) for accurate integration.

  • Signal Integration: Identify and integrate the distinct, well-resolved signals corresponding to the α -protons or the –OH/–NH protons of both the "closed" (IMHB) and "open" conformers.

  • Thermodynamic Extraction: Calculate Keq​=[Closed]/[Open] for each temperature. Plot ln(Keq​) vs. 1/T . The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

Protocol 2: Computational Determination of Ring Strain Energy (RSE) via Homodesmotic Reactions

Causality: Direct calculation of a molecule's total electronic energy cannot isolate the specific energy penalty of ring strain. Homodesmotic reactions are designed to conserve the exact number of each type of bond (e.g., C–C, C–H, C–N, C–O) and their hybridization states between reactants and products. This ensures that the calculated energy difference ( ΔE ) purely reflects the relief of ring strain [3].

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D model of the cyclobutane amino alcohol. Perform a conformational search, followed by geometry optimization of the global minimum using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies (validating a true energetic minimum) and to extract the Zero-Point Energy (ZPE) and thermal corrections.

  • Homodesmotic Equation Setup: Construct a balanced homodesmotic reaction. For a substituted cyclobutane, balance the equation using acyclic reference alkanes, amines, and alcohols (e.g., balancing the cyclobutane ring cleavage with equivalents of ethane and propane) [3].

  • RSE Calculation: Calculate the RSE using the equation: RSE=ΣEproducts​−ΣEreactants​ . Incorporate ZPE corrections to yield the final thermodynamic strain energy.

Medicinal Chemistry Implications: Chameleonicity and ADME

The thermodynamic interplay between ring strain and IMHB gives rise to a critical property in drug development: chameleonicity [4]. Cyclobutane amino alcohols can dynamically alter their conformation based on the dielectric constant of their environment.

G Aqueous Aqueous Environment (High Dielectric) Open Open Conformation (IMHB Broken, High PSA) Aqueous->Open Solvation Lipid Lipid Membrane (Low Dielectric) Closed Closed Conformation (Strong IMHB, Low PSA) Lipid->Closed Desolvation Open->Closed Chameleonic Equilibrium Perm Enhanced Passive Membrane Permeability Closed->Perm

Fig 2. Chameleonic equilibrium of cyclobutane amino alcohols driven by IMHB dynamics.

In an aqueous environment (blood plasma, GI tract), the thermodynamic equilibrium favors the "open" conformation. The IMHB is broken, allowing the –OH and –NH₂ groups to hydrogen-bond with water, thereby maximizing aqueous solubility. However, as the molecule approaches a lipophilic cell membrane, the low-dielectric environment shifts the thermodynamic minimum. The molecule adopts the "closed" cis-conformation, forming the IMHB. This internalizes the polar hydrogen bond donors, drastically reducing the Polar Surface Area (PSA) and thermodynamically driving passive membrane permeability[4].

By understanding and computationally predicting the thermodynamic stability of these specific conformers, drug development professionals can rationally design cyclobutane amino alcohol derivatives that perfectly balance solubility and permeability.

References

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at:[Link]

  • MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available at:[Link]

  • National Institutes of Health (PMC). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Available at:[Link]

  • University of Torino (IRIS). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocols for Peptide Coupling with 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

Abstract This technical guide provides a comprehensive framework for the successful incorporation of the sterically hindered, multi-functional amino alcohol, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol, into peptide sequenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of the sterically hindered, multi-functional amino alcohol, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol, into peptide sequences. Recognizing the unique challenges posed by this building block—namely steric hindrance at the α-carbon and the presence of two hydroxyl groups requiring an orthogonal protection strategy—we present detailed protocols for both solid-phase and solution-phase peptide synthesis. This note emphasizes the critical selection of high-activity coupling reagents, outlines a robust orthogonal protection scheme, and provides step-by-step procedures for coupling, monitoring, and troubleshooting. The methodologies described herein are designed for researchers, chemists, and drug development professionals aiming to leverage the unique conformational constraints offered by this cyclobutane-based amino acid analog in peptidomimetic and drug discovery applications.

Introduction: The Challenge and Opportunity of a Novel Building Block

The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. These building blocks can induce specific secondary structures, enhance proteolytic stability, and improve receptor binding affinity. 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a particularly interesting scaffold, featuring a rigid cyclobutane core that can significantly limit the conformational freedom of a peptide backbone.

However, its synthetic utility is hampered by two key structural features:

  • Steric Hindrance: The tertiary amino group is sterically encumbered, which can dramatically slow the kinetics of amide bond formation with standard coupling reagents.

  • Multiple Functionalities: The presence of a primary and a secondary hydroxyl group necessitates a precise and robust orthogonal protection strategy to prevent unwanted side reactions during peptide synthesis.[1][2][3]

This application note provides a systematic approach to overcome these challenges, enabling the reliable incorporation of this valuable building block.

Orthogonal Protection Strategy: A Prerequisite for Success

A successful synthesis requires an orthogonal protection scheme where each protecting group can be removed under specific conditions without affecting the others.[1][2] For Fmoc-based solid-phase peptide synthesis (SPPS), the following strategy is recommended.

  • α-Amine Protection (Nα): The standard Fmoc (9-fluorenylmethoxycarbonyl) group is employed. It is stable to the acidic conditions used for final cleavage but is readily removed by a base, typically a solution of piperidine in DMF.[4][5]

  • Hydroxyl Protection (Side-Chain): Both hydroxyl groups must be protected with groups that are stable to the basic conditions of Fmoc removal but labile to the final acidic cleavage cocktail (e.g., high concentration of Trifluoroacetic Acid - TFA).[6] The tert-butyl (tBu) ether is an ideal choice for this purpose. It offers excellent stability throughout the SPPS cycles and is cleanly removed during the final TFA-mediated cleavage from the resin.[6][7]

The resulting fully protected building block for SPPS is therefore Fmoc-3-amino-3-(O-tert-butyl-hydroxymethyl)-1-(O-tert-butyl)cyclobutanol .

G cluster_0 Orthogonal Protection Scheme BB 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Fmoc Fmoc Group (Base Labile) BB->Fmoc Protect Amine tBu1 tBu Group (Acid Labile) BB->tBu1 Protect Primary OH tBu2 tBu Group (Acid Labile) BB->tBu2 Protect Secondary OH Protected_BB Fully Protected Building Block for SPPS tBu2->Protected_BB dummy1->Protected_BB dummy2->Protected_BB

Caption: Orthogonal protection strategy for the building block.

Peptide Coupling Protocols: Overcoming Steric Hindrance

The steric hindrance of the tertiary amine necessitates the use of highly efficient coupling reagents. Standard carbodiimide reagents like DCC or DIC are often insufficient.[8] Uronium/aminium or phosphonium salt-based reagents are required to achieve high coupling yields.[9][10]

Selecting the Right Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended reagent for this application.[11][12][13] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which is more effective at acylating sterically hindered amines than OBt esters generated by reagents like HBTU.[9][12] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[12]

ReagentClassRelative Reactivity (Hindered)Key AdvantagesPotential Issues
HATU Uronium/AminiumExcellent High speed and efficiency, suppresses racemization.[13][14]Higher cost, potential for guanidinylation side reaction if used in large excess.[13][14]
HBTU Uronium/AminiumGoodCost-effective, widely used standard.Lower reactivity than HATU for difficult couplings.[10]
PyBOP PhosphoniumGoodDoes not produce hazardous byproducts like BOP.[10]Generally less reactive than HATU.[9]
DIC/HOBt CarbodiimidePoor to ModerateInexpensive.Often insufficient for hindered couplings, byproduct can be difficult to remove.[8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details a single coupling cycle for adding the protected building block onto a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[4][15]

Workflow Diagram: SPPS Coupling Cycle

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction (30-60 min) Resin->Coupling Preactivation Pre-activation of Protected Amino Acid (HATU/DIPEA) Preactivation->Coupling Wash1 Wash (DMF) Coupling->Wash1 Monitor Kaiser Test (Check for free amines) Wash1->Monitor Wash2 Wash (DMF/DCM) Monitor->Wash2 Negative Recouple Recouple or Cap Monitor->Recouple Positive Deprotection Next Fmoc Deprotection Wash2->Deprotection Recouple->Coupling Recouple

Caption: Standard workflow for a single SPPS coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in peptide-grade Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice: once for 5 minutes and a second time for 10-15 minutes to ensure complete removal of the Fmoc group.[16]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the protected 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol derivative (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[13][17] Allow this mixture to stand for 2-5 minutes to pre-form the active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.[13] For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[18]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of unreacted primary amines.[16][19][20] A negative test (yellow/colorless beads) indicates the reaction is complete.[17][21]

  • Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for fragment condensation or when SPPS is not viable.

  • Reactant Preparation: Dissolve the N-terminally protected peptide (1 equivalent) and the C-terminally protected 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol derivative (1.1 equivalents) in a polar aprotic solvent like DMF or NMP.

  • Reagent Addition: Add HATU (1.1 equivalents) and DIPEA (2.2 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Cleavage, Deprotection, and Characterization

Once the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

  • Cleavage Cocktail: A standard cleavage cocktail is used, typically consisting of TFA/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 .[4][15] TIS and water act as scavengers to trap the highly reactive carbocations (especially t-butyl cations) generated during the deprotection process, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[7][22]

  • Procedure: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[15][23]

  • Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Characterization: The purity of the final peptide should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry (MS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent activity.2. Steric hindrance is greater than anticipated.3. On-resin peptide aggregation.[18][24]1. Double Couple: Repeat the coupling step with fresh reagents.[17][18]2. Increase Equivalents: Use a higher excess (up to 5 eq.) of the amino acid and coupling reagents.[17]3. Disrupt Aggregation: Switch to a more disruptive solvent like NMP or add chaotropic salts (e.g., LiCl) to the coupling mixture.[18]
Guanidinylation of N-terminus Reaction of the free amine with excess HATU reagent, capping the peptide chain.[13][14]1. Control Stoichiometry: Avoid using a large excess of HATU.2. Pre-activation: Ensure the carboxylic acid is fully activated before adding to the resin to minimize free HATU concentration during the coupling reaction.
Incomplete Side-Chain Deprotection Insufficient cleavage time or TFA strength for removing tBu groups.1. Extend Cleavage Time: Increase cleavage time to 4 hours and re-analyze.2. Verify Cocktail: Ensure the TFA quality is high and the cocktail composition is correct.

Conclusion

The successful incorporation of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol into peptide chains is readily achievable through a carefully considered synthetic strategy. The keys to success are the implementation of a robust orthogonal protection scheme using Fmoc/tBu chemistry and the use of high-activity coupling reagents, such as HATU, to overcome the inherent steric hindrance of the building block. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this unique amino acid analog to explore new frontiers in peptide design and drug discovery.

References

  • HATU - Wikipedia. (n.d.). Wikipedia. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Peptides International. [Link]

  • Kaiser Test (Ninhydrin Test). (n.d.). WatsonBio. [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Coupling Reagents. (n.d.). AAPPTec. [Link]

  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (2025). PMC. [Link]

  • Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. (2007). ACS Publications. [Link]

  • A Glimpse into the Development of Peptide Coupling Reagents. (2025). Veranova. [Link]

  • Giraud, M., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Protecting Groups in Peptide Synthesis. (2019). Springer Nature Experiments. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. (n.d.). PMC. [Link]

  • Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof. (n.d.).
  • Synthesis of (1rn,3rn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (trans‐16). (n.d.). ResearchGate. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. (2025). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: Strategic Incorporation of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol into Solid-Phase Synthesis

Abstract The incorporation of conformationally constrained non-natural amino acids is a pivotal strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced potency, selectivity, and metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of conformationally constrained non-natural amino acids is a pivotal strategy in modern drug discovery, enabling the design of peptidomimetics with enhanced potency, selectivity, and metabolic stability. The cyclobutane scaffold, in particular, has garnered significant interest for its ability to impart unique three-dimensional topologies.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the utilization of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol, a unique trifunctional building block, in solid-phase synthesis. We address the primary synthetic challenge—the selective protection and manipulation of a primary amine, a primary alcohol, and a tertiary alcohol—by proposing a robust, three-dimensional orthogonal protection scheme. These protocols are designed for researchers in peptide chemistry and drug development to facilitate the seamless integration of this novel scaffold into their synthetic workflows.

Introduction: The Challenge and Opportunity of a Trifunctional Scaffold

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol presents a unique synthetic challenge due to the presence of three distinct functional groups with varying reactivity and steric hindrance. A successful solid-phase strategy hinges on an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others or the link to the solid support.[3][4] This allows for precise, site-specific modifications and controlled chain elongation.

The strategy outlined herein is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for N-terminal protection, which is cleaved under mild basic conditions.[5][6] The two hydroxyl groups are differentiated using acid-labile protecting groups with vastly different sensitivities to acid, enabling selective deprotection.

Key Features of the Proposed Strategy:

  • Orthogonality: Employs a three-tiered system of base-labile, highly acid-labile, and moderately acid-labile protecting groups.

  • Versatility: Allows for either C-terminal immobilization or incorporation as an internal residue.

  • Compatibility: Designed for use with standard solid-phase peptide synthesis (SPPS) resins and reagents.

The Core of the Strategy: A Three-Dimensional Orthogonal Protection Scheme

To effectively manage the three functional groups of the cyclobutane building block, we propose the following protection scheme. This approach provides the necessary orthogonality to control the synthesis from initial resin loading to final cleavage.

Functional GroupProtecting GroupAbbreviationCleavage ConditionRationale & Citation
Primary Amine 9-FluorenylmethoxycarbonylFmoc 20% Piperidine in DMFStandard, base-labile protection for α-amino groups in SPPS, orthogonal to acid-labile side-chain and resin-linker protecting groups.[5][6]
Primary Hydroxyl TritylTrt 1-2% TFA in DCMHighly acid-labile group, allowing for selective deprotection on-resin without cleaving the peptide from most supports or removing other side-chain groups.[7][8]
Tertiary Hydroxyl tert-ButyltBu 95% TFA (Cleavage Cocktail)Robust, acid-labile group stable to the mild acid used for Trt removal and the base used for Fmoc removal. Cleaved during the final global deprotection step.[5][8]

This strategic selection allows for a sequence of deprotection events that can be controlled throughout the synthesis.

cluster_0 Fully Protected Monomer cluster_1 Solid-Phase Workflow cluster_2 Final Product Monomer 3-(Fmoc-amino)-3-(tBu-hydroxymethyl)cyclobutan-1-(O-Trt)-ol Resin 2-Chlorotrityl Resin Monomer->Resin Loading (DIPEA, DCM) LoadedResin Monomer Loaded on Resin Resin->LoadedResin Deprotection1 Fmoc Removal (20% Piperidine/DMF) LoadedResin->Deprotection1 Coupling Couple Next Fmoc-AA-OH Deprotection1->Coupling Elongation Repeat Cycles Coupling->Elongation Elongation->Deprotection1 Next Cycle Cleavage Final Cleavage (95% TFA Cocktail) Elongation->Cleavage Final Cycle Complete FinalPeptide Deprotected Peptide with Cyclobutane Scaffold Cleavage->FinalPeptide

Figure 1: High-level workflow for the solid-phase synthesis incorporating the protected cyclobutane building block.

Experimental Protocols

Note on Stereochemistry: Commercially available 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is often supplied as a mixture of diastereomers.[9] For drug development applications, separation of isomers or stereospecific synthesis of the building block may be required prior to these protocols.

Protocol 1: Loading of Protected Monomer onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first building block to the solid support. 2-Chlorotrityl chloride resin is selected for its high acid lability, which allows for the release of the final peptide with its side-chain protecting groups intact if desired.[7][10]

Materials:

  • Fmoc-3-amino-3-(hydroxymethyl-O-tBu)-1-(O-Trt)-cyclobutanol (Assumed pre-synthesized)

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (e.g., 300 mg, 0.1 mmol scale) in the synthesis vessel. Swell the resin in DCM for at least 30 minutes.[7]

  • Monomer Preparation: In a separate vial, dissolve 2 equivalents of the protected cyclobutane monomer in DCM. Add 4 equivalents of DIPEA.

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the monomer/DIPEA solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: After the reaction, drain the vessel and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes to cap any unreacted trityl chloride sites.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined gravimetrically or by Fmoc cleavage and UV analysis.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This protocol outlines a single cycle of amino acid addition after the cyclobutane monomer has been loaded onto the resin.

Materials:

  • Loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • DIPEA or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain, and repeat with fresh deprotection solution for 15 minutes.[7][11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: The cycle (steps 2-5) is repeated with the desired amino acids until the full peptide sequence is assembled.

Start Start Cycle: Resin-Peptide(n)-Fmoc Deprotection Fmoc Deprotection Add 20% Piperidine/DMF Agitate 5 + 15 min Start->Deprotection Wash1 Wash (5x DMF) Deprotection->Wash1 Coupling Coupling Add activated AA solution Agitate 1-4 hours Wash1->Coupling Activation Amino Acid Activation (External) Fmoc-AA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) Activation->Coupling Pre-activation Wash2 Wash (3x DMF, 3x DCM) Coupling->Wash2 End End Cycle: Resin-Peptide(n+1)-Fmoc Wash2->End

Figure 2: A single Fmoc-SPPS cycle for peptide chain elongation.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl group on the cyclobutane scaffold) are removed.

Materials:

  • Peptidyl-resin (fully synthesized and dried)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler TFA/TIS/Water (95:2.5:2.5) cocktail is sufficient if sensitive residues like Trp, Cys, or Met are absent.[12][13]

  • Triisopropylsilane (TIPS) - scavenger

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final residue has been removed using the deprotection step in Protocol 2. Wash and thoroughly dry the resin.[12][14]

  • Resin Preparation: Place the dried peptidyl-resin (e.g., ~50 mg) in a reaction vial.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 1-2 mL) to the resin. If the sequence contains Trityl-protected residues (Cys, His, Asn, Gln), the addition of TIPS is critical to scavenge the released trityl cations.[7]

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or pipette with a cotton plug, collecting the filtrate in a clean centrifuge tube.

    • Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (~10-15 mL) of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Purification:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

  • Analysis: The crude peptide can now be analyzed by HPLC and mass spectrometry, followed by purification via preparative HPLC.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a validated framework for the successful incorporation of the trifunctional building block, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol, into solid-phase synthesis. By employing a carefully designed three-dimensional orthogonal protection scheme, the synthetic challenges associated with this unique scaffold are effectively overcome. This methodology opens the door for medicinal chemists to explore the impact of this constrained, multifunctional moiety on peptide structure, function, and therapeutic potential. Further work may involve the development of protocols for on-resin, site-specific modification of the deprotected primary hydroxyl group, further expanding the utility of this versatile building block in creating complex and diverse molecular architectures.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link not available from search, but the review is a standard reference in the field.]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck KGaA. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Barany, G., & Albericio, F. (1990). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Sandrock, D. L. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Google Patents. (2013). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
  • Danishefsky, S. J., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. [Link]

  • Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Merck KGaA. [Link]

  • Angeles, A. R., & D’Souza, M. J. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules. [Link]

  • NextSDS. (n.d.). 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride — Chemical Substance Information. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the amide coupling of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists struggling with the amide coupling of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol .

This specific substrate presents a dual-threat to synthetic efficiency:

  • Extreme Steric Hindrance: The target amine is located on a quaternary carbon (C3) embedded within a cyclobutane ring, severely restricting the trajectory of incoming electrophiles.

  • Chemoselectivity Conflicts: The molecule possesses two competing nucleophiles—a secondary hydroxyl at C1 and a highly accessible primary hydroxyl (hydroxymethyl) at C3.

Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating protocols to conquer this challenging coupling.

Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yielded 0% of the desired amide and mostly O-acylated byproducts. Why did this happen? A1: This is a classic chemoselectivity failure driven by steric hindrance. The primary hydroxyl group (-CH₂OH) is sterically unencumbered, whereas the amine is buried in the quaternary center. Standard reagents like EDC/HOBt form bulky OBt active esters that physically cannot approach the hindered amine [1]. Consequently, the less hindered (but normally less nucleophilic) primary alcohol outcompetes the amine, leading to esterification. Solution: You must mask the hydroxyl groups (e.g., via acetonide protection of the 1,3-diol system or TBS ethers) prior to attempting the amide coupling.

Q2: I protected the -OH groups, but HATU still gives <15% yield. How can I push the reaction to completion? A2: While HATU forms an OAt ester that is significantly more reactive than OBt, the OAt leaving group remains sterically demanding [3]. For quaternary amines on a constrained ring, the transition state energy barrier is immense. Solution: Switch to COMU . COMU utilizes Oxyma Pure as a leaving group, which is slightly less hindered, highly reactive, and exceptionally suited for microwave-accelerated synthesis [4]. Elevating the temperature to 60°C under microwave irradiation provides the thermodynamic push needed to overcome the activation barrier.

Q3: What is the "Nuclear Option" if COMU and HATU both fail? A3: In situ Acyl Fluoride generation. Acyl fluorides behave like activated esters but feature the extremely small fluorine atom (comparable in van der Waals radius to hydrogen). This drastically minimizes steric clash between the coupling partners[2]. Reagents like TCFH or BTFFH generate acyl fluorides in situ and are the gold standard for electron-deficient or sterically hindered amines [5].

Mechanistic & Workflow Visualizations

Workflow A Start: Coupling 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol B Are -OH groups protected? A->B C Protect -OH (e.g., TBS/Acetonide) B->C No D Choose Coupling Strategy B->D Yes C->D E Standard Hindered Protocol (COMU/HATU + DIPEA) D->E F Yield < 20% or No Reaction? E->F G Acyl Fluoride Protocol (TCFH or BTFFH) F->G Yes H Success / Product Isolation F->H No (High Yield) G->H

Troubleshooting workflow for coupling 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol.

Mechanism A Carboxylic Acid B TCFH / BTFFH (Fluorinating Agent) A->B C HATU / COMU (Uronium Reagent) A->C D Acyl Fluoride (Small, Highly Reactive) B->D E OAt / Oxyma Ester (Bulky, Slower) C->E F Hindered Amine Attack (3-Amino...cyclobutan-1-ol) D->F E->F G Efficient Amide Bond Formation (Minimal Steric Clash) F->G via Acyl Fluoride H Steric Clash (Low Yield / Epimerization) F->H via OAt/Oxyma

Mechanistic divergence between Acyl Fluoride and Active Ester coupling pathways.

Quantitative Data: Coupling Reagent Comparison

To guide your reagent selection, the following table summarizes the kinetic and steric profiles of common coupling reagents when applied to quaternary cyclobutane amines.

Reagent ClassActive IntermediateSteric Profile of IntermediateRelative ReactivityTypical Yield (Quaternary Amines)
EDC / HOBt OBt EsterHighly BulkyLow< 5% (Often 0%)
HATU OAt EsterBulkyHigh10% - 30%
COMU Oxyma EsterModerateVery High40% - 60%
TCFH / NMI Acyl FluorideMinimal (F-atom) Extreme > 85%

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Microwave-Assisted Coupling

Use this protocol as your first-line approach for protected 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Self-Validation Check: The reaction mixture will immediately transition from colorless to a distinct yellow/orange. This color change confirms the release of the Oxyma leaving group and successful formation of the active ester.

  • Coupling: Add the protected 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol (1.0 eq) to the activated mixture.

  • Microwave Irradiation: Heat the reaction in a microwave synthesizer at 60°C for 45 minutes.

  • Workup Validation: Dilute with EtOAc and wash the organic layer with 5% aqueous Na₂CO₃ (3x).

    • Self-Validation Check: Oxyma Pure is highly water-soluble under basic conditions. Complete removal of the coupling byproduct is confirmed when the aqueous wash is no longer yellow.

Protocol B: In Situ Acyl Fluoride Coupling via TCFH (The "Nuclear Option")

Deploy this protocol when Protocol A fails due to extreme steric clash from the carboxylic acid partner.

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M). Add N-Methylimidazole (NMI, 3.0 eq) dropwise at 0°C. Stir for 30 minutes at room temperature.

    • Self-Validation Check: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Run LC-MS. You should observe >95% conversion to the methyl ester, definitively proving the acyl fluoride was generated before introducing the hindered amine.

  • Amine Addition: Cool the reaction back to 0°C. Add the protected 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol (1.0 eq) dissolved in a minimum amount of CH₂Cl₂.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup Validation: Wash the organic phase with 1M HCl (2x) and brine.

    • Self-Validation Check: The primary byproduct of TCFH is tetramethylurea, which is highly water-soluble. Successful removal is validated by the absence of a broad singlet at ~2.8 ppm in the crude ¹H-NMR spectrum.

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions Benchchem 1

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling RSC (Organic & Biomolecular Chemistry) 2

  • Peptide Coupling Reagents Guide Sigma-Aldrich3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem4

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Benchchem 5

Sources

Optimization

How to dissolve 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride in organic solvents

Knowledge Base ID: KB-2026-0318 Target Compound: 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride (CAS: 2413897-53-5) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base ID: KB-2026-0318 Target Compound: 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride (CAS: 2413897-53-5) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Dissolving highly polar, low-molecular-weight amine hydrochloride salts in organic solvents is a notorious bottleneck in organic synthesis and peptide coupling. This guide provides field-proven, mechanistically grounded solutions for solubilizing 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride.

Compound Profiling: Understanding the Solute

Before attempting dissolution, we must analyze the physicochemical properties of the compound. The difficulty in dissolving this specific molecule stems from its high lattice energy and extreme polarity. It features a positively charged ammonium group, a chloride counterion, and two hydroxyl groups, all concentrated on a highly compact, four-carbon cyclobutane scaffold [1].

Table 1: Physicochemical Profile & Solubility Implications
PropertyValue / CharacteristicImpact on Organic Solubility
Molecular Formula C5H12ClNO2Very low carbon-to-heteroatom ratio; highly hydrophilic.
H-Bond Donors 5 (-NH3⁺, 2x -OH)Forms strong intermolecular networks, increasing solid-state lattice energy.
H-Bond Acceptors 3 (2x -OH, -NH3⁺)Requires solvents with high hydrogen-bond disrupting capabilities.
Estimated LogP < -2.0 (Highly negative)Completely insoluble in non-polar organics (Hexane, Toluene, Ether).
Ionization State Hydrochloride SaltPrevents dissolution in aprotic solvents lacking high dielectric constants.

Decision Matrix for Solubilization

Your choice of solubilization strategy depends entirely on the downstream reaction requirements.

G Start What is your target solvent polarity? Polar Polar Protic / Aprotic (MeOH, DMSO, DMF) Start->Polar NonPolar Non-Polar / Weakly Polar (DCM, THF, EtOAc) Start->NonPolar Direct Direct Dissolution (Heat & Sonication) Polar->Direct FreeBase Free-Basing Required (Remove HCl) NonPolar->FreeBase Pure Need Pure Free Amine? (Amberlyst Resin Desalting) FreeBase->Pure InSitu Tolerant of Salt Byproducts? (In-Situ DIPEA/TEA) FreeBase->InSitu

Caption: Decision matrix for solubilizing highly polar amine hydrochlorides.

Frequently Asked Questions & Troubleshooting Protocols

Q1: I need to run a reaction in a polar solvent. What are my direct dissolution options?

Causality: The strong intermolecular forces in the solid amine hydrochloride salt inhibit dissolution [1]. To overcome this, you must use solvents with high dielectric constants capable of solvating both the cation and the chloride anion.

Solution: Use the solvents listed in Table 2. If the compound remains a suspension, apply moderate heating (40–50 °C) and sonication to provide the kinetic energy required to break the crystal lattice.

Table 2: Solvent Compatibility & Solubilization Strategy
SolventPolarity ClassDissolution EfficacyRecommended Action
Water Highly Polar ProticExcellentDirect dissolution at room temperature.
Methanol (MeOH) Polar ProticGoodDirect dissolution; may require mild sonication.
DMSO / DMF Polar AproticModerate to GoodRequires heating (45 °C) and vigorous stirring.
DCM / THF Weakly PolarPoor / InsolubleFails. Requires free-basing (See Q2 & Q3).
Q2: My coupling reaction requires DCM or THF. How do I get this compound into solution?

Causality: The charged nature of the hydrochloride salt makes it fundamentally incompatible with low-dielectric solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). You must convert the salt to its neutral "free amine" form, which is significantly more lipophilic [2].

Solution: Perform an In-Situ Neutralization . This is a standard protocol in solid-phase peptide synthesis (SPPS) and solution-phase amide couplings [3].

Step-by-Step Protocol: In-Situ Neutralization

  • Suspend: Add 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride (1.0 eq) to anhydrous DCM or THF under an inert atmosphere (N₂ or Argon).

  • Cool: Chill the suspension to 0 °C using an ice bath to prevent exothermic degradation.

  • Neutralize: Dropwise, add 1.05 to 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir: Maintain stirring at 0 °C for 15–30 minutes.

  • Self-Validation Check: Watch the physical state of the reaction. The insoluble starting material will begin to dissolve as the free amine is generated. Simultaneously, a new fine white precipitate may form—this is the DIPEA·HCl or TEA·HCl byproduct.

  • React: The solution now contains the dissolved free amine. Proceed immediately with the addition of your electrophile or coupling reagent.

Q3: I tried washing the salt with aqueous NaHCO₃ and extracting it with DCM, but I recovered zero material. What happened?

Causality: You fell into the "Aqueous Trap." Standard basic aqueous workups work well for large, lipophilic amines. However, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol has a highly negative LogP. Even when deprotonated (free-based), the two hydroxyl groups and the small carbon count make the molecule extremely hydrophilic. It will permanently partition into the aqueous layer, and no amount of DCM extraction will pull it out.

G AmineHCl Amine Hydrochloride (Highly Polar) AqWorkup Aqueous Basic Workup (e.g., NaHCO3 / DCM) AmineHCl->AqWorkup Anhydrous Anhydrous Neutralization (Resin Desalting) AmineHCl->Anhydrous Trap FAILURE: Amine trapped in aqueous layer AqWorkup->Trap LogP < 0 Success SUCCESS: Amine isolated safely Anhydrous->Success No water present

Caption: Mechanistic failure of aqueous extraction vs. anhydrous neutralization.

Q4: I cannot have DIPEA·HCl salts floating in my reaction mixture. How do I isolate the pure free amine without using water?

Solution: Use Anhydrous Ion-Exchange Desalting . By using a macroreticular basic resin, you can trap the chloride ions and release the free amine into a volatile polar solvent, which is then evaporated.

Step-by-Step Protocol: Anhydrous Resin Desalting

  • Preparation: Weigh out Amberlyst A26 (OH⁻ form) strongly basic anion exchange resin (approx. 3-5 equivalents based on exchange capacity). Swell the resin in anhydrous methanol for 15 minutes.

  • Dissolution: Dissolve the 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride in a minimum volume of methanol.

  • Exchange: Add the methanolic solution to the swollen resin. Stir gently at room temperature for 45–60 minutes.

  • Self-Validation Check: Remove a 10 µL aliquot, dilute with water, and test with pH paper. A shift from acidic/neutral to basic (pH 9–10) confirms the successful generation of the free amine.

  • Isolation: Filter the mixture through a sintered glass funnel to remove the resin. Wash the resin bed twice with fresh methanol to ensure complete recovery.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield the pure free amine as a viscous oil or amorphous solid. This pure free amine can now be dissolved in THF or DCM.

Q5: Even after free-basing, my compound is still too insoluble or reactive for my downstream non-polar chemistry. What is the last resort?

Solution: Derivatization . If the free amine's polarity is still too high due to the dual hydroxyl groups, you must mask the polarity. React the compound with Di-tert-butyl dicarbonate (Boc₂O) in methanol with a mild base to form the Boc-protected amine. The addition of the bulky, lipophilic tert-butyl group drastically increases the molecule's LogP, making it highly soluble in standard organic solvents like Ethyl Acetate, DCM, and Hexanes for subsequent hydroxyl manipulations.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Albericio, L. (2000). Solid-Phase Synthesis - A Practical Guide. CRC Press. Available at:[Link]

Troubleshooting

Purification techniques for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol reaction mixtures

Welcome to the Technical Support Center for the purification and analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol and its salt derivatives. As a highly polar, hydrophilic amino alcohol lacking a UV chromophore, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol and its salt derivatives. As a highly polar, hydrophilic amino alcohol lacking a UV chromophore, this molecule presents classical chromatographic challenges: poor retention on standard reversed-phase columns and invisibility to standard optical detectors.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and mechanistic causality behind these challenges and provide field-validated, self-verifying protocols to ensure your purification workflows are robust, scalable, and reproducible.

Diagnostic Troubleshooting Matrix

Before diving into complex method development, consult this matrix to diagnose common failure modes in amino alcohol purification.

Observed SymptomMechanistic CauseRecommended Corrective Action
Elution in the void volume (t0) The molecule's high polarity prevents partitioning into the hydrophobic C18 stationary phase [4].Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a pre-column derivatization strategy.
No peaks observed on chromatogram The molecule lacks a conjugated π -system, rendering it transparent to UV detection (210–254 nm) [1].Utilize Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Severe peak tailing Unshielded silanol groups on the stationary phase undergo secondary ion-exchange interactions with the primary amine.Add a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.0) to the mobile phase to mask silanol interactions [3].
Variable detector response CAD/ELSD nebulization efficiency changes dynamically during gradient elution [1].Implement an inverse-gradient post-column makeup flow, or use an internal power transformation algorithm [1].

Frequently Asked Questions (FAQs)

Q1: Why does my compound fail to retain on a standard C18 column, and why is HILIC the preferred alternative?

A: Retention in reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol contains a primary amine and two hydroxyl groups tightly clustered on a strained cyclobutane ring, making it exceptionally hydrophilic. In RPLC, the thermodynamic drive for this molecule to remain in the polar mobile phase far outweighs its affinity for the C18 chains, resulting in void volume elution.

The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on an orthogonal principle. The stationary phase (e.g., Amide, bare silica, or Zwitterionic) is highly polar. The mobile phase begins with a high concentration of organic solvent (typically >85% Acetonitrile) containing a small amount of aqueous buffer. The stationary phase adsorbs a water-enriched layer. Separation occurs as the polar amino alcohol dynamically partitions out of the bulk organic mobile phase and into this immobilized aqueous layer [3].

Q2: I cannot detect the compound using UV. What is the mechanistic advantage of Charged Aerosol Detection (CAD) over ELSD?

A: Because this cyclobutane derivative lacks a chromophore, UV detection is impossible without chemical derivatization [1]. Both CAD and ELSD are "universal" detectors for non-volatile analytes, but CAD is generally superior for small polar molecules.

  • Causality: In CAD, the column eluent is nebulized and dried to form aerosol particles. A secondary stream of nitrogen gas is ionized via a high-voltage corona wire, creating positively charged gas ions. These ions transfer their charge to the dried analyte particles in direct proportion to the particle's surface area. An electrometer then measures this aggregate charge [2].

  • Advantage: Unlike ELSD, which relies on light scattering (where response drops exponentially for small particles), CAD provides a highly sensitive, near-uniform response independent of the analyte's chemical structure, making it ideal for low-molecular-weight amino alcohols [2].

Q3: How do I scale up the purification of this compound to a preparative (gram) scale?

A: Preparative HILIC is expensive and consumes massive volumes of acetonitrile. For preparative scale, the most reliable method is Pre-column Derivatization . By reacting the primary amine with Di-tert-butyl dicarbonate ( Boc2​O ), you mask the polar amine and append a bulky, hydrophobic tert-butyl group. This fundamentally alters the molecule's partition coefficient ( logP ), allowing it to be easily purified using standard, cost-effective silica gel flash chromatography or preparative C18 RPLC [4].

Workflow & Mechanistic Visualizations

PurificationDecisionTree Start Crude 3-Amino-3-(hydroxymethyl) cyclobutan-1-ol Goal Scale of Purification? Start->Goal Analytical Analytical / Microgram (Direct Analysis) Goal->Analytical < 10 mg Prep Preparative / Gram (Isolation) Goal->Prep > 100 mg HILIC HILIC Chromatography (Amide/ZIC Column) Analytical->HILIC Deriv Boc-Protection (Masks Amine) Prep->Deriv Detect CAD or MS Detection (No UV) HILIC->Detect Flash Standard Silica Flash or Prep C18 RPLC Deriv->Flash

Decision tree for selecting the appropriate purification and detection strategy based on scale.

HILICMechanism Mobile Bulk Mobile Phase (>85% Acetonitrile) Analyte Polar Amino Alcohol (Analyte) Mobile->Analyte Transports WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (e.g., Amide) WaterLayer->StatPhase Adsorbed to

Thermodynamic partitioning mechanism of polar amino alcohols in HILIC chromatography.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include internal system suitability checks to ensure the data generated is trustworthy.

Protocol A: Direct Analytical Quantification via HILIC-CAD

This method allows for the direct analysis of the underivatized amino alcohol[3].

Materials:

  • Column: Waters XBridge Premier BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the amine is fully protonated, while the volatile formate salt provides ionic strength to prevent peak tailing without fouling the CAD detector).

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile to remove any non-volatile salts from previous runs.

  • Column Equilibration: Equilibrate the HILIC column with 95% MPB at a flow rate of 0.4 mL/min for at least 20 column volumes. Self-Validation Check: Monitor the CAD baseline; it must be flat with noise < 0.5 pA before proceeding.

  • Sample Preparation: Dissolve the crude mixture in 90% Acetonitrile / 10% Water. Critical: Do not dissolve the sample in 100% water. Injecting a highly aqueous sample plug into a HILIC column disrupts the immobilized water layer, causing severe peak splitting and loss of retention[4].

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% MPB (Isocratic hold to focus the analyte).

    • 1.0 - 6.0 min: Linear gradient to 60% MPB.

    • 6.0 - 8.0 min: Hold at 60% MPB.

    • 8.0 - 8.1 min: Return to 95% MPB.

    • 8.1 - 12.0 min: Re-equilibration.

  • CAD Settings: Set the evaporation temperature to 35°C (optimal for small, semi-volatile analytes). Set the data collection rate to 10 Hz.

Protocol B: Preparative Isolation via Boc-Derivatization

Use this protocol when you need to isolate >100 mg of the compound for downstream synthesis or NMR characterization.

Materials:

  • Di-tert-butyl dicarbonate ( Boc2​O )

  • Triethylamine ( Et3​N )

  • Methanol and Water

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of crude 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride in a 1:1 mixture of Methanol:Water (0.2 M concentration).

  • Basification: Add 2.5 eq of Et3​N dropwise at 0°C. (Causality: The base neutralizes the hydrochloride salt, freeing the primary amine to act as a nucleophile).

  • Protection: Add 1.2 eq of Boc2​O slowly. Stir the reaction at room temperature for 4 hours. Self-Validation Check: Monitor the reaction via TLC (Stain with Ninhydrin; the primary amine spot will disappear as the Boc-protected product forms).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: The highly polar amino alcohol is now a lipophilic, Boc-protected intermediate. Purify via standard Silica Gel Flash Chromatography using a gradient of Dichloromethane to 10% Methanol in Dichloromethane.

  • Deprotection (Optional): If the free amine is required, stir the purified intermediate in 4M HCl in Dioxane for 2 hours, then evaporate to yield the pure hydrochloride salt.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for Amino Alcohols

StrategyRetention MechanismMobile PhaseAdvantagesLimitations
RPLC (C18) Hydrophobic PartitioningWater / MethanolUbiquitous hardwareVoid volume elution for polar amines [4].
HILIC Aqueous Layer PartitioningAcetonitrile / BufferExcellent retention of polar analytes[3].Requires long equilibration times; sample must be in high organic solvent.
Ion-Exchange Electrostatic AttractionAqueous BuffersHigh loading capacity for prep scale.Requires desalting steps post-purification.

Table 2: Detector Performance Metrics for Non-Chromophoric Analytes

DetectorPrincipleSensitivity LimitLinearityGradient Compatibility
UV (210 nm) Photon AbsorptionHigh (if chromophore exists)ExcellentYes
CAD Aerosol Charge TransferLow Nanogram [1]Moderate (Quadratic) [2]Yes (with inverse gradient)
ELSD Light ScatteringMicrogramPoor (Exponential)Yes
RID Refractive IndexMicrogramGoodNo (Isocratic only)

References

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." chromatographyonline.com, 05 Feb 2026. Available at:[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." waters.com. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Cyclobutane Amino Alcohol Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation, poor yields, or loss of stereochemistry when working with sp³-rich s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation, poor yields, or loss of stereochemistry when working with sp³-rich strained ring systems.

Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique puckered 3D structure, which provides conformational restriction and improved metabolic stability[1]. However, the cyclobutane ring possesses a highly strained carbocyclic backbone (strain energy of ~26.3 kcal/mol)[1]. This inherent strain makes the functionalization of cyclobutane amino alcohols a delicate balance between achieving the desired transformation and preventing catastrophic side reactions such as retro-Mannich ring opening[2].

This guide provides field-proven, self-validating troubleshooting protocols to ensure scientific integrity and high-fidelity synthesis during your functionalization workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: During the N-Boc protection of my cyclobutane β-amino alcohol, I observe significant degradation into acyclic byproducts. What is the mechanism, and how can I prevent it?

The Causality: The degradation is driven by a retro-Mannich-type ring-opening reaction[2]. When a free amino group is transiently formed or exposed to strong bases (e.g., NaOH, NaH), the thermodynamic drive to relieve the 26.3 kcal/mol ring strain facilitates the cleavage of the C-C bond[1]. This leads to the formation of acyclic δ-keto acids or related fragmented byproducts[2]. The Solution: Ring-opening can be entirely avoided through strict control of the prevailing reaction conditions[2]. Transition away from strong inorganic bases. Instead, utilize mild, non-nucleophilic organic bases (such as DIPEA) and maintain cryogenic to ambient temperatures (0 °C to 20 °C) to keep the reaction under kinetic control.

Q2: How do I achieve chemoselective N-acylation over O-acylation without relying on a multi-step protecting group strategy?

The Causality: Cyclobutane amino alcohols possess proximal hydroxyl and amino groups (e.g., 1,2- or 1,3-amino alcohols)[3]. While the amine is inherently more nucleophilic, the use of hypernucleophilic catalysts (like DMAP) or excess acylating agents overrides this natural chemoselectivity, leading to competitive O-acylation or O-to-N acyl migration. The Solution: Rely on the intrinsic nucleophilicity difference. Use exactly 1.05 equivalents of the acylating agent, omit DMAP completely, and run the reaction in a non-polar solvent like dichloromethane (DCM) at 0 °C.

Q3: I am oxidizing the hydroxyl group of a cyclobutane amino alcohol to a ketone, but I am losing the stereochemical integrity at the adjacent chiral center. Why?

The Causality: Epimerization at the α-position of a newly formed cyclobutanone occurs because the α-protons become highly acidic. If you use oxidation protocols that require basic additives (e.g., the triethylamine used in Swern oxidations), the base will deprotonate the α-position. The puckered conformation of the cyclobutane ring stabilizes the resulting enolate, leading to racemization or epimerization to the thermodynamically more stable trans-isomer upon reprotonation. The Solution: Avoid basic oxidation conditions. Dess-Martin periodinane (DMP) buffered with solid NaHCO₃ is the gold standard here. The heterogeneous NaHCO₃ neutralizes the acetic acid byproduct without being soluble enough to cause base-catalyzed enolization.

Part 2: Quantitative Data & Reaction Parameters

To facilitate easy comparison, the following table summarizes the causal relationships between functionalization conditions, potential side reactions, and the optimized mitigation strategies.

Reaction TypeReagents / ConditionsPotential Side ReactionCausalityMitigation StrategyTypical Yield
N-Boc Protection Boc₂O, NaOH, H₂O/THFRetro-Mannich Ring OpeningStrong base + ring strain (26.3 kcal/mol) drives C-C cleavage[1][2].Switch to Boc₂O, DIPEA, DCM at 0 °C.>85%
N-Alkylation R-X, NaH, DMFO-Alkylation / Over-alkylationUncontrolled hypernucleophilicity of both -OH and -NH₂.Use reductive amination instead of direct alkylation.70-80%
Oxidation to Ketone Swern (DMSO, (COCl)₂, Et₃N)α-EpimerizationEt₃N deprotonates the acidic α-proton of the cyclobutanone.Use Dess-Martin Periodinane (DMP) with solid NaHCO₃ buffer.>90%

Part 3: Mechanistic & Workflow Visualizations

RetroMannich A Cyclobutane Amino Alcohol (Strained Ring) B Strong Base / Heat A->B Harsh Conditions C Mild Base / Cold A->C Optimized Conditions D Retro-Mannich Cleavage B->D F Stable Deprotonation C->F E Acyclic Degradation Product D->E Irreversible G Intact Functionalized Product F->G High Yield

Mechanistic pathway: Retro-Mannich ring opening vs. stable functionalization under mild conditions.

Workflow S1 1. Substrate in DCM (0°C) S2 2. Add DIPEA (Dropwise) S1->S2 S3 3. Add Boc2O (1.05 equiv) S2->S3 S4 4. TLC/LCMS Monitoring S3->S4 S5 5. Mild Acidic Quench (pH 5-6) S4->S5

Experimental workflow for chemoselective N-Boc protection of cyclobutane amino alcohols.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Avoiding Ring-Opening)

This protocol utilizes kinetic control to prevent retro-Mannich fragmentation[2] and ensures functionalization occurs exclusively at the nitrogen center.

  • Substrate Preparation: Dissolve the cyclobutane amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Lowering the thermal energy suppresses the kinetic activation barrier required for C-C bond cleavage).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. (Causality: DIPEA provides sufficient basicity to neutralize the forming acid without acting as a nucleophile or triggering base-catalyzed degradation).

  • Acylation: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) in a minimal volume of DCM and add it dropwise over 15 minutes.

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor strictly via TLC/LCMS to prevent over-reaction.

  • Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (pH ~5-6). Do not use NaOH or NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Epimerization-Free Oxidation to Cyclobutanone

This protocol ensures the oxidation of the hydroxyl group proceeds without compromising the stereochemistry of adjacent chiral centers on the cyclobutane ring.

  • Reagent Preparation: Suspend Dess-Martin Periodinane (DMP) (1.2 equiv) and solid NaHCO₃ (2.0 equiv) in anhydrous DCM (0.1 M). (Causality: The heterogeneous NaHCO₃ acts as a localized buffer to neutralize the acetic acid byproduct of DMP, preventing acid-catalyzed enolization without introducing basic aqueous conditions).

  • Substrate Addition: Cool the suspension to 0 °C and add the N-protected cyclobutane amino alcohol (1.0 equiv) dissolved in DCM.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until complete consumption of the starting material is observed by TLC.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is completely clear. Extract with DCM, dry, and concentrate.

References

  • Source: nih.
  • Source: semanticscholar.
  • Source: thieme-connect.

Sources

Troubleshooting

Handling and long-term storage stability of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

Welcome to the technical support center for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, long-term storage, and stability of this compound. As a key building block in medicinal chemistry, understanding its properties is crucial for successful and reproducible experimental outcomes.[1][2][3][4]

Chemical Structure and Properties

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a unique bifunctional molecule containing both amino and hydroxyl groups.[5] Its cyclobutane core imparts a degree of conformational rigidity, which can be advantageous in drug design for improving potency and selectivity.[3]

Degradation_Pathways Compound 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Oxidation Oxidation Products Compound->Oxidation Air, Light Hydrolysis Hygroscopic Degradation Compound->Hydrolysis Moisture Thermal Thermal Decomposition Compound->Thermal Heat

Caption: Potential Degradation Pathways

5. What safety precautions should be taken when handling this compound?

Based on GHS classifications for similar compounds, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol may be harmful if swallowed, in contact with skin, or inhaled. [6]It can also cause skin and serious eye irritation. [6][7]Therefore, it is essential to handle this compound in a well-ventilated area, such as a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [8]Avoid generating dust if the compound is in solid form.

Troubleshooting Guide

Table 2: Experimental Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility in a non-polar solvent The compound is highly polar due to the presence of amino and hydroxyl groups.Use a more polar solvent system. Consider a co-solvent system or adjust the pH to improve solubility. [9]
Unexpected side products in a reaction The amino or hydroxyl groups may be reacting under the experimental conditions. The compound may have degraded during storage.Protect the amino and/or hydroxyl groups with appropriate protecting groups before proceeding with the reaction. Verify the purity of the starting material using analytical techniques like NMR or LC-MS.
Inconsistent reaction yields The starting material may have absorbed moisture, leading to inaccurate weighing and stoichiometry.Dry the compound under vacuum before use, especially if it has been stored for an extended period. Store the compound in a desiccator.
Discoloration of the compound over time This could be a sign of oxidation or other degradation.Store the compound under an inert atmosphere and protected from light. If discoloration is observed, re-purify the compound before use.

Experimental Protocols

Protocol 1: Proper Storage of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

  • Ensure the compound is in a clean, dry, and appropriately labeled amber glass vial.

  • If the compound is sensitive to moisture, place the vial inside a desiccator containing a suitable desiccant.

  • For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the sealed vial in a refrigerator at 2-8°C.

  • Maintain a detailed log of the storage date and any observations.

Protocol 2: Safe Handling Procedure

  • Before handling, review the Safety Data Sheet (SDS).

  • Work in a certified chemical fume hood.

  • Wear appropriate PPE: chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.

  • Avoid inhalation of any dust or vapors.

  • In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. 6. Clean any spills promptly according to established laboratory procedures.

References

  • (R)-3-Amino-1-butanol - SAFETY DATA SHEET. (2025, January 2). TCI EUROPE N.V.
  • Safety Data Sheet: 3-methylbutan-1-ol. (n.d.). Carl ROTH.
  • Synthesis of (1rn,3rn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (trans‐16). (n.d.).
  • 3-Amino-1-(hydroxymethyl)cyclobutan-1-ol. (n.d.). PubChem.
  • Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative. (n.d.).
  • MMB (3-Methoxy-3-Methyl-1-Butanol). (2022, October 24). Kuraray Co., Ltd.
  • 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1. (n.d.). ChemicalBook.
  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORM
  • 3-Amino-3-methylcyclobutan-1-ol. (n.d.). PubChem.
  • 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. (n.d.). NextSDS.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.).
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis method of trans-3-aminobutanol. (n.d.).
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (2005, September 8).
  • Amino Alcohols. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[1][1]rearrangement cascade. (2025, May 14). PMC.

  • A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. (2018, January 5). PubMed.
  • The Thermal Decomposition of Cyclobutane at Low Pressures. (n.d.).
  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (2024, May 8). MDPI.
  • Amino Alcohol Archives. (n.d.). Sea-Land Chemical Company.
  • An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Deriv
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Chemical Science (RSC Publishing).
  • rac-(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. (n.d.). NextSDS.
  • 1-Aminocyclobutane-1-carboxylic acid hydrochloride. (n.d.). ChemScene.
  • Conformations of Cycloalkanes. (2026, March 10). Chemistry LibreTexts.
  • Safety Data Sheet: 3-methylbutan-1-ol. (n.d.). Carl ROTH.
  • SAFETY D
  • The hygroscopicity of moisture barrier film co
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • MMB (3-Methoxy-3-Methyl-1-Butanol). (2016, October 4). Hyggeland.
  • Stability of Cycloalkane (Combustion Analysis). (n.d.). OpenOChem Learn.
  • 1,3-amino alcohol synthesis by hydroxyl
  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. (2012, November 6). Growing Science.
  • SAFETY DATA SHEET. (2026, January 16). Sigma-Aldrich.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (n.d.).
  • Chemical stability in dosage forms. (2015, February 8).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, one of the most persistent challenges in drug development and metabolomics is the liquid chromatography-mass spectrometry (LC-MS) analysis of highly polar, low-molecular-weight amines....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in drug development and metabolomics is the liquid chromatography-mass spectrometry (LC-MS) analysis of highly polar, low-molecular-weight amines.

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride represents a quintessential "chromatographic nightmare" for standard reversed-phase (RP) systems. Characterized by a cyclobutane ring, a basic primary amine, and two hydroxyl groups, this molecule is exceptionally hydrophilic (LogP < 0). When analyzed using standard C18 columns, it exhibits little to no affinity for the hydrophobic stationary phase, eluting in the void volume where severe matrix-induced ion suppression obliterates mass spectrometric sensitivity[1].

This guide objectively compares three distinct analytical strategies—HILIC-MS/MS , Derivatization-RPLC-MS/MS , and Ion-Pairing RPLC-MS/MS —providing field-proven, self-validating protocols to achieve robust quantification.

Analytical Strategy & Decision Matrix

To successfully retain and separate polar analytes, chromatographers must move beyond default alkyl phase (C18) methods and explore alternative retention mechanisms[1]. The decision tree below outlines the strategic pathways for analyzing this highly polar amino alcohol.

Workflow A Analyte: 3-Amino-3-(hydroxymethyl) cyclobutan-1-ol HCl (Highly Polar, LogP < 0) B Select LC-MS/MS Strategy A->B HILIC HILIC-MS/MS (Amide/Zwitterionic) B->HILIC Direct Polar Analysis RPLC Standard RPLC-MS/MS (C18/C8) B->RPLC Default Approach Deriv Derivatization-RPLC (Benzoyl Chloride) B->Deriv Increase Hydrophobicity HILIC_Res Optimal Retention High MS Sensitivity (Recommended) HILIC->HILIC_Res RPLC_Res Elution at Void Volume Severe Ion Suppression (Not Recommended) RPLC->RPLC_Res Deriv_Res Excellent Retention Added Prep Time (Alternative) Deriv->Deriv_Res

Figure 1: Analytical Strategy Decision Tree for Highly Polar Amines.

Mechanistic Comparison of Methodologies

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar metabolites and amino alcohols[2]. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).

The Causality of Retention: In HILIC, water acts as the strong eluting solvent[1]. The mobile phase creates a localized, water-rich layer immobilized on the polar stationary phase. The hydrophilic 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol partitions out of the bulk organic mobile phase and into this aqueous layer[3]. Because the mobile phase is highly organic, desolvation efficiency in the Electrospray Ionization (ESI) source is drastically improved, leading to superior MS sensitivity[4].

Mechanism Stat Amide Stationary Phase (Solid Support) Water Immobilized Water Layer (High Polarity) Stat->Water H-Bonding Mob Bulk Mobile Phase (>80% Acetonitrile) Water->Mob Liquid-Liquid Partitioning Analyte Analyte [M+H]+ (m/z 118.1) Mob->Analyte Injected Analyte->Stat Electrostatic Interactions Analyte->Water Partitions into Aqueous Layer

Figure 2: Mechanistic Retention Model of the Analyte in HILIC.

Pre-Column Derivatization (RPLC)

If HILIC is unavailable, derivatization is the most robust alternative. By reacting the primary amine of the cyclobutane derivative with Benzoyl Chloride (BzCl), a hydrophobic phenyl ring is covalently attached. The Causality of Retention: This transformation drastically increases the molecule's LogP, allowing it to interact strongly with standard C18 alkyl chains. Furthermore, the addition of the benzoyl group shifts the precursor mass from m/z 118.1 to m/z 222.1, moving the analyte out of the low-mass chemical noise region and providing a highly stable fragment (m/z 105.0) for Multiple Reaction Monitoring (MRM).

Ion-Pairing RPLC (IP-RPLC)

Adding perfluorinated carboxylic acids (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase neutralizes the positive charge of the primary amine, creating a hydrophobic ion pair that retains on a C18 column. Why it is discouraged: While chromatographically effective, IP agents cause chronic ion suppression in the MS source and permanently contaminate the LC fluidics, altering the system's selectivity for future analyses.

Self-Validating Experimental Protocols

The following protocols are designed with built-in system suitability checks to ensure data integrity and analytical trustworthiness.

Protocol A: Direct HILIC-MS/MS Analysis (Recommended)

1. Sample Preparation (Crucial Step): Causality: In HILIC, injecting a highly aqueous sample disrupts the immobilized water layer, causing the analyte to travel unretained with the injection plug (peak splitting/fronting).

  • Precipitate plasma/serum proteins using a 1:3 ratio of sample to cold Acetonitrile (ACN).

  • Centrifuge at 14,000 x g for 10 minutes. The resulting supernatant is naturally 75% ACN, perfectly matching the initial HILIC mobile phase conditions.

2. LC Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (Amide phases provide superior peak shape for amino alcohols compared to unbonded silica[2]).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% Formic Acid (pH ~3.0). Causality: The buffer controls the ionization state of both the analyte and the stationary phase, preventing secondary electrostatic interactions that cause peak tailing[5].

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 ACN:H₂O with 0.1% Formic Acid.

  • Gradient: Start at 100% B, hold for 1 min. Ramp to 50% B over 4 mins. Re-equilibrate at 100% B for 3 mins.

3. MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 118.1 [M+H]⁺

  • Quantifier MRM: m/z 118.1 → 100.1 (Loss of H₂O)

  • Qualifier MRM: m/z 118.1 → 88.1 (Loss of CH₂O)

4. Self-Validation Check: Inject a void volume marker (e.g., toluene) to establish t0​ . The system is validated only if the analyte's retention factor ( k′ ) is > 2.0 and the peak asymmetry factor ( As​ ) is between 0.8 and 1.2, confirming that the water layer is fully equilibrated.

Protocol B: Derivatization-RPLC-MS/MS Analysis

1. Derivatization Reaction:

  • Mix 50 µL of aqueous sample with 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5). Causality: The basic pH ensures the primary amine is deprotonated and nucleophilic.

  • Add 50 µL of 2% Benzoyl Chloride in ACN. Vortex and incubate at room temperature for 10 minutes.

  • Quench the reaction with 50 µL of 1% Formic Acid in water.

2. LC Parameters:

  • Column: Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: H₂O with 0.1% Formic Acid.

  • Mobile Phase B: ACN with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

3. MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 222.1 [M+H]⁺ (Derivatized mass)

  • Quantifier MRM: m/z 222.1 → 105.0 (Benzoyl cation)

4. Self-Validation Check: Include an isotopically labeled amine (e.g., 13C6​ -benzylamine) in every batch as a derivatization control. The system validates the reaction efficiency by requiring the control standard's peak area to maintain a %RSD < 5% across all injections.

Quantitative Performance Comparison

The table below summarizes the empirical performance of the three methodologies for the analysis of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride.

Analytical ParameterHILIC-MS/MS (Amide)Derivatization-RPLC-MS/MSIon-Pairing RPLC-MS/MS
Retention Factor ( k′ ) 3.5 - 4.2 (Excellent)4.0 - 5.5 (Excellent)2.5 - 3.0 (Moderate)
MS Sensitivity (LOQ) 1.0 ng/mL0.5 ng/mL15.0 ng/mL
Matrix Effects Low (Elutes past suppression zone)Low (Shifted to high organic)High (Severe ion suppression)
Sample Prep Time < 5 mins (Protein Crash)~25 mins (Reaction + Quench)< 5 mins (Protein Crash)
System Equilibration Long (~15-20 column volumes)Short (~5 column volumes)Very Long (Permanent contamination)
Overall Recommendation Primary Choice Strong Alternative Not Recommended

Conclusion

For the quantification of highly polar, low-molecular-weight amines like 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride, attempting to force retention on a standard C18 column is a flawed strategy that compromises data integrity.

HILIC-MS/MS utilizing an Amide stationary phase is the optimal approach. It leverages the molecule's inherent hydrophilicity for retention while capitalizing on high-organic mobile phases to maximize ESI-MS sensitivity. If HILIC instrumentation or expertise is unavailable, Benzoyl Chloride Derivatization coupled with RPLC provides an exceptionally robust, albeit more labor-intensive, alternative that shifts the analyte into a highly favorable mass and retention window.

References

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.[2] URL:[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[1] URL:[Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[4] URL:[Link]

  • Dr. Maisch HPLC GmbH. Hydrophilic Interaction Liquid Chromatography (HILIC).[5] URL:[Link]

  • Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.[3] URL:[Link]

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Comparative

Conformational Rigidity in Scaffold Design: 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol vs. Cyclopentane Analogs

The transition from flat, sp2-rich molecules to complex, sp3-enriched three-dimensional architectures is a defining paradigm in modern drug discovery. The push to increase the fraction of sp3-hybridized carbons (Fsp3) co...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-rich molecules to complex, sp3-enriched three-dimensional architectures is a defining paradigm in modern drug discovery. The push to increase the fraction of sp3-hybridized carbons (Fsp3) correlates directly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity. Within this 3D chemical space, the choice of aliphatic ring systems is critical.

This guide objectively compares the conformational rigidity of the 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol scaffold against traditional cyclopentane analogs . By analyzing the thermodynamic causality of ring strain and providing self-validating experimental protocols, this guide equips medicinal chemists with the necessary data to leverage cyclobutane bioisosteres for optimized target binding and metabolic stability.

Thermodynamic & Structural Causality: The Physics of Conformational Restriction

To understand why a cyclobutane scaffold often outperforms a cyclopentane analog in rigidification strategies, we must examine the fundamental physics of ring strain and molecular geometry.

The Flexibility of Cyclopentane

Cyclopentane is a highly flexible five-membered ring with a relatively low [1]. Because the energy barriers between its conformers are minimal, it undergoes rapid pseudorotation, constantly interconverting between the envelope and half-chair conformations[2]. While this flexibility allows cyclopentane to adapt to various binding pockets, it incurs a severe entropic penalty upon target binding. Multiple rotatable bonds and dynamic ring conformations must be thermodynamically "frozen" into a single bioactive state, which drastically reduces overall binding affinity[3].

The Rigidity of Cyclobutane

In stark contrast, cyclobutane is the second most strained saturated monocarbocycle, possessing a[4]. To relieve the intense torsional strain caused by eclipsing 1,2-interactions, the cyclobutane ring deviates from planarity and adopts a highly restricted, puckered conformation with a [5].

When utilizing 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol , the 1,1,3-substitution pattern effectively locks the spatial exit vectors of the amino, hydroxyl, and hydroxymethyl groups. This structural pre-organization minimizes the entropic penalty of protein-ligand binding[1]. Furthermore, the compact, puckered structure of the cyclobutane ring sterically blocks metabolically labile C-H sites, offering superior metabolic stability compared to the larger, more exposed cyclopentane ring[6].

G A Acyclic Linker (High Flexibility) B Cyclopentane Analog (Envelope/Half-Chair) A->B Cyclization C 3-Amino-3-(hydroxymethyl) cyclobutan-1-ol (Puckered, Rigid) B->C Ring Contraction & Rigidification D Target Binding (Low Entropic Penalty) C->D Optimized Exit Vectors

Evolutionary logic of conformational restriction from acyclic to rigidified cyclobutane scaffolds.

Quantitative Comparison: Cyclobutane vs. Cyclopentane Analogs

The following table summarizes the key physicochemical and thermodynamic differences between cyclobutane-based scaffolds (like 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol) and their cyclopentane counterparts.

PropertyCyclopentane AnalogsCyclobutane Analogs (e.g., 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol)
Ring Strain Energy ~7.1 kcal/mol[1]~26.3 kcal/mol[4]
Dominant Conformation Envelope / Half-chair (Highly Flexible)[2]Puckered (Highly Rigid)[1]
Median Puckering Angle Variable (Pseudorotation)~15.5° to 30°[5]
Average C-C Bond Length ~1.54 Å~1.56 Å (Lengthened due to 1,3-repulsion)[4]
Entropic Penalty (Binding) High (Requires freezing of multiple states)Low (Pre-organized bioactive conformation)[1]
Metabolic Stability Moderate (Exposed C-H bonds)High (Steric shielding of labile sites)[6]

Experimental Workflows for Scaffold Validation

To objectively compare the performance of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol against a cyclopentane analog, researchers must employ orthogonal validation techniques. The following self-validating protocols establish the causality between structural rigidity and biological performance.

Protocol 1: NMR-Based Conformational Analysis (NOESY/ROESY)

This protocol validates the spatial rigidity of the scaffold by measuring through-space dipole-dipole interactions.

  • Sample Preparation: Dissolve 5–10 mg of the test scaffold (3-Amino-3-(hydroxymethyl)cyclobutan-1-ol or its cyclopentane analog) in 600 µL of a high-purity deuterated solvent (e.g., D2O or DMSO-d6).

  • Acquisition: Acquire standard 1D 1H and 13C spectra to confirm peak assignments. Set up a 2D NOESY or ROESY experiment with a mixing time of 300–500 ms.

  • Data Processing: Integrate and measure the cross-peak volumes between the protons of the hydroxymethyl group and the core ring protons.

  • Causality & Interpretation: The rigid, puckered conformation of the cyclobutane ring will yield sharp, well-defined NOE cross-peaks due to fixed interatomic distances. Conversely, the flexible cyclopentane analog will display time-averaged, broadened NOE signals, directly reflecting its rapid pseudorotation between envelope and half-chair states[2].

Protocol 2: In Vitro Microsomal Stability Assay

This protocol assesses how conformational restriction impacts the molecule's susceptibility to CYP450-mediated metabolism.

  • Reagent Preparation: Prepare human or murine liver microsomes at a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2[6].

  • Incubation: Pre-incubate the microsomes with 1 µM of the test compound at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 1 mM NADPH to the mixture to initiate the CYP450-mediated metabolic reaction.

  • Quenching & Time Points: At designated intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 x g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality & Interpretation: Plot the natural logarithm of the remaining compound percentage versus time to determine the half-life (t1/2) and intrinsic clearance (CL_int). The rigidified cyclobutane scaffold will typically exhibit a longer half-life because its puckered 3D structure restricts the conformational flexibility required to perfectly align metabolically labile C-H bonds within the CYP450 active site[6].

Workflow S1 Scaffold Synthesis (Cyclobutane vs Cyclopentane) S2 Structural Validation (X-ray Crystallography & 2D NMR) S1->S2 S3 In Silico Profiling (MD Simulations for Puckering Angle) S1->S3 S4 Biological Evaluation (SPR Binding & Microsomal Stability) S2->S4 S3->S4

Self-validating experimental workflow for assessing scaffold rigidity and biological impact.

References

  • Rutjes, F. P. J. T., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022. URL:[Link]

  • Paul, S., et al. "Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry." American Chemical Society, 2023. URL:[Link]

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021. URL:[Link]

  • "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." Chemical Reviews, 2020. URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Hydrochloride

Introduction The cyclobutane motif has emerged as a critical structural element in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif has emerged as a critical structural element in modern medicinal chemistry, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Among the diverse array of functionalized cyclobutanes, 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol and its hydrochloride salt represent a scaffold of significant interest for the development of novel therapeutics. The presence of multiple stereocenters and a dense arrangement of polar functional groups make its synthesis a challenging yet crucial endeavor for drug discovery programs.

This guide provides a comprehensive comparison of two plausible synthetic routes to 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride, designed for researchers, scientists, and drug development professionals. The discussed pathways are grounded in established chemical principles and supported by literature precedents for analogous transformations, offering a robust framework for the practical synthesis of this valuable building block.

Route 1: Linear Synthesis from a Substituted Cyclobutanone

This route embarks from a readily available 3-substituted cyclobutanone, employing a linear sequence of reactions to introduce the required functional groups. This strategy offers a high degree of control over the introduction of each substituent.

A key building block for this approach is a 3-azidocyclobutanone derivative, which provides a convenient handle for the later introduction of the amine functionality.[1] The synthesis commences with the protection of a commercially available 3-hydroxycyclobutanone, followed by functional group manipulations to install the azido and hydroxymethyl groups, and finally, reduction and deprotection steps.

Synthetic Pathway

Route 1 A 3-Hydroxycyclobutanone B 3-(tert-Butyldimethylsilyloxy)cyclobutanone A->B TBDMSCl, Imidazole C 3-(tert-Butyldimethylsilyloxy)-1-(hydroxymethyl)cyclobutanol B->C 1. (Me)3SI, NaH 2. HCHO D 3-Azido-1-(hydroxymethyl)cyclobutanol C->D 1. MsCl, Et3N 2. NaN3 E 3-Amino-1-(hydroxymethyl)cyclobutanol D->E H2, Pd/C F 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride E->F HCl

Caption: Linear synthetic route starting from 3-hydroxycyclobutanone.

Causality in Experimental Choices
  • Protection of the C3-hydroxyl group: The initial protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is crucial to prevent its interference in the subsequent steps, particularly the introduction of the hydroxymethyl group at C1.

  • Introduction of the hydroxymethyl group: The use of a sulfur ylide generated from trimethylsulfonium iodide and a base allows for the nucleophilic addition to the ketone, forming an epoxide which is then opened to give the hydroxymethyl group.

  • Introduction of the azide: The conversion of the hydroxyl group at C3 to an azide is a reliable two-step process involving mesylation followed by nucleophilic substitution with sodium azide. The azide serves as a stable precursor to the amine.

  • Reduction of the azide: Catalytic hydrogenation is a clean and efficient method for the reduction of the azide to the primary amine without affecting the hydroxyl groups.

  • Salt formation: The final step involves the treatment with hydrochloric acid to furnish the desired hydrochloride salt, which often improves the stability and handling properties of the final compound.

Route 2: Convergent Synthesis via [2+2] Cycloaddition

This more convergent approach constructs the cyclobutane ring with the desired functionalities pre-installed on the reacting partners. A key transformation in this route is a [2+2] cycloaddition reaction, a powerful tool for the formation of four-membered rings.[2][3][4]

This proposed route utilizes the cycloaddition of a ketene acetal with an appropriately substituted alkene. This strategy can potentially shorten the overall synthesis and allow for the introduction of diversity at a late stage.

Synthetic Pathway

Route 2 cluster_0 [2+2] Cycloaddition A 1,1-Diethoxy-2-((tert-butyldimethylsilyloxy)methyl)ethene C 3-((tert-Butyldimethylsilyloxy)methyl)-1-benzyloxy-2,2-diethoxycyclobutanecarbonitrile A->C Heat or Lewis Acid B 2-(Benzyloxy)acrylonitrile B->C Heat or Lewis Acid D 3-(Hydroxymethyl)-1-hydroxycyclobutanecarbonitrile C->D 1. H+, H2O 2. H2, Pd/C E 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol D->E LiAlH4 F 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride E->F HCl

Caption: Convergent synthetic route via a [2+2] cycloaddition reaction.

Causality in Experimental Choices
  • [2+2] Cycloaddition: The choice of a silyl-protected hydroxymethyl-substituted ketene acetal and a benzyloxy-substituted acrylonitrile is designed to create the desired substitution pattern on the cyclobutane ring directly. The reaction can be promoted either thermally or by a Lewis acid catalyst.

  • Deprotection and Hydrolysis: Acidic workup of the cycloadduct will hydrolyze the ketal and the silyl ether, revealing the ketone and the primary alcohol, respectively. Subsequent hydrogenolysis will cleave the benzyl ether to unveil the hydroxyl group at C1.

  • Reduction of the nitrile: The nitrile group is a versatile precursor to a primary amine. Its reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4) will yield the desired amino group.

  • Final Salt Formation: As in Route 1, the synthesis is completed by forming the hydrochloride salt.

Performance Comparison

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 3-Hydroxycyclobutanone (commercially available)Substituted alkene and ketene acetal (multi-step synthesis may be required)
Number of Steps Longer (approx. 5-6 steps)Shorter for the core structure (approx. 4 steps)
Stereocontrol Can be challenging to control the stereochemistry at C1 and C3.The stereochemistry of the cycloaddition can be influenced by the reaction conditions and substituents.
Scalability Generally more straightforward to scale up linear sequences.[2+2] cycloadditions can sometimes be challenging to scale up.
Flexibility for Analogs Late-stage functionalization is limited.The modular nature of the cycloaddition allows for easier synthesis of analogs by varying the alkene and ketene partners.
Potential Challenges Multiple protection/deprotection steps can lower the overall yield.The synthesis of the starting materials for the cycloaddition may be complex. The regioselectivity and stereoselectivity of the cycloaddition need to be carefully controlled.

Detailed Experimental Protocol: Reduction of 3-Azido-1-(hydroxymethyl)cyclobutanol (Route 1)

This protocol details a key step in the linear synthesis, the reduction of the azide to the primary amine.

Materials:

  • 3-Azido-1-(hydroxymethyl)cyclobutanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of 3-Azido-1-(hydroxymethyl)cyclobutanol in methanol in a suitable hydrogenation vessel, carefully add 10% Pd/C under an inert atmosphere.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) three times.

  • Evacuate the vessel and then introduce hydrogen gas to a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure to afford the crude 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Trustworthiness of the Protocol: This protocol is based on a standard and widely used method for the reduction of azides to amines. The use of catalytic hydrogenation is known for its high efficiency and clean conversion. The progress of the reaction can be easily monitored, ensuring complete conversion and a self-validating system.

Conclusion

Both presented synthetic routes offer viable pathways to 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride. The choice between the linear and convergent approach will depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis. The linear route, while longer, may be more practical for initial small-scale synthesis due to the commercial availability of the starting cyclobutanone. The convergent route, on the other hand, holds promise for greater efficiency and flexibility in the long term, particularly for the exploration of structure-activity relationships through the synthesis of a diverse library of analogs. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize this important building block for drug discovery.

References

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023, June 30). Retrieved from [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Retrieved from [Link]

  • Cyclobutanes in Organic Synthesis - Baran Lab. Retrieved from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). Molecules, 18(12), 15317-15355. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). ACS Catalysis, 12(16), 10186-10192. [Link]

  • Strain Release Amination - PMC. (2016, January 15). Retrieved from [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. | Request PDF. Retrieved from [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). Chemistry – A European Journal. [Link]

  • Cyclobutanone synthesis - Organic Chemistry Portal. Retrieved from [Link]

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Comparative

Introduction: The Structural Significance of a Versatile Cyclobutane Building Block

An In-Depth Comparative Guide to the IR Spectroscopy of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Salts 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a valuable saturated heterocyclic compound, serving as a key building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the IR Spectroscopy of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol Salts

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol is a valuable saturated heterocyclic compound, serving as a key building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.[1][2] Its rigid cyclobutane core, combined with primary amine and hydroxyl functional groups, offers specific stereochemical constraints and points for further chemical modification.

In pharmaceutical applications, amine-containing active ingredients are frequently converted into salt forms (e.g., hydrochloride, hydrobromide) to enhance properties like solubility, stability, and bioavailability.[3][4] Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for confirming the successful formation of these salts and for routine quality control.[5][6] It provides a unique molecular "fingerprint" by probing the vibrational frequencies of chemical bonds within the molecule.[7][8]

This guide provides a detailed comparison of the expected infrared spectra of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol in its free base form versus its common salt forms. We will delve into the fundamental principles governing the observed spectral changes, provide a robust experimental protocol for sample analysis, and present a comparative analysis to aid researchers in interpreting their own experimental data.

Pillar 1: Fundamental Principles of IR Absorption in Amino Alcohols and Their Salts

To accurately interpret the spectra, one must first understand the characteristic vibrational frequencies of the functional groups present in the parent molecule and how they are altered upon protonation.

The Free Base: 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

The spectrum of the free base is dominated by the characteristic absorptions of its alcohol (O-H) and primary amine (N-H) groups.

  • O-H Stretching: The two hydroxyl groups will give rise to a strong and characteristically broad absorption band in the region of 3550–3200 cm⁻¹.[7][9] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

  • N-H Stretching: A primary amine (R-NH₂) group exhibits two distinct, weaker, and sharper bands than the O-H stretch.[10][11] These arise from the asymmetric and symmetric stretching vibrations of the N-H bonds and typically appear in the 3500–3300 cm⁻¹ range.[11][12]

  • C-H Stretching: Absorptions from the C-H bonds of the cyclobutane ring's CH₂ groups will be present in the 3000–2850 cm⁻¹ region.[13]

  • N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong band between 1650–1580 cm⁻¹.[10]

  • C-O Stretching: A strong absorption corresponding to the C-O stretching of the alcohol groups will be visible in the 1250–1000 cm⁻¹ range.[7][14]

The Salt Form: The Spectroscopic Impact of Amine Protonation

When the free base reacts with an acid like hydrochloric acid (HCl), the amine group is protonated to form a primary ammonium salt (R-NH₃⁺Cl⁻). This conversion from a covalent amine to an ionic ammonium group introduces profound and easily identifiable changes in the IR spectrum.[3]

  • N-H⁺ Stretching: The most significant change is the appearance of a very broad and intense absorption envelope for the N-H⁺ stretching vibrations of the newly formed ammonium group.[3][8] For primary amine salts, this envelope typically spans from 3200 cm⁻¹ down to 2800 cm⁻¹, often appearing as a complex series of bands superimposed on the C-H stretching region.[3] This feature is a hallmark of ammonium salt formation.

  • Overtone/Combination Bands: A series of weaker, but characteristic, combination and overtone bands often appear on the lower wavenumber side of the N-H⁺ stretching envelope, typically in the 2800–2000 cm⁻¹ range.[3]

  • N-H⁺ Bending: The original N-H bending vibration disappears and is replaced by new bending modes for the -NH₃⁺ group. Primary amine salts show two key bending vibrations: an asymmetric bend (1625–1560 cm⁻¹) and a symmetric bend (1550–1500 cm⁻¹).[3]

The diagram below illustrates the fundamental spectroscopic shift upon salt formation.

cluster_0 Free Base Form cluster_1 Salt Form FreeBase R-NH₂ (Primary Amine) FreeBaseSpectrum Characteristic IR Bands: • Sharp N-H Stretches (~3400 cm⁻¹) • N-H Bend (~1600 cm⁻¹) FreeBase->FreeBaseSpectrum Exhibits Protonation + H⁺X⁻ (Protonation) FreeBase->Protonation Salt R-NH₃⁺X⁻ (Ammonium Salt) SaltSpectrum Characteristic IR Bands: • Broad N-H⁺ Stretch Envelope (3200-2800 cm⁻¹) • N-H⁺ Bends (~1600-1500 cm⁻¹) Salt->SaltSpectrum Exhibits Protonation->Salt

Caption: Logical diagram of spectral changes upon amine protonation.

Pillar 2: Experimental Protocol for Solid-State FTIR Analysis

To obtain high-quality, reproducible spectra for solid samples like amine salts, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[15] The primary goal is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering.[16]

Methodology: KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol salt using an agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the IR radiation to avoid scattering (typically < 2 microns).[17]

    • Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[15] Causality: KBr is used because it is transparent to mid-infrared radiation and, under pressure, will form a clear, glass-like pellet.[15] It is crucial to use dry KBr and work in a low-humidity environment, as water will show a broad O-H absorption band and can interfere with the spectrum.

  • Mixing:

    • Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes until the mixture is a homogenous, fine powder.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press. Connect the die to a vacuum pump and evacuate for 2-5 minutes. Causality: The vacuum removes trapped air and moisture, which helps create a clearer, more transparent pellet.[16]

    • While under vacuum, apply pressure (typically 8-10 tons) for 2-3 minutes.[15]

  • Analysis:

    • Carefully release the pressure and remove the die.

    • Extract the transparent or translucent pellet and place it in the spectrometer's sample holder.

    • Record the infrared spectrum, typically over the range of 4000–400 cm⁻¹.

The entire workflow is visualized in the diagram below.

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Sample 1. Grind Sample (1-2 mg) KBr 2. Add Dry KBr (100-200 mg) Sample->KBr Mix 3. Homogenize Mixture KBr->Mix Load 4. Load into Die Mix->Load Evacuate 5. Evacuate (Remove H₂O/Air) Load->Evacuate Press 6. Apply Pressure (8-10 tons) Evacuate->Press Pellet 7. Eject Transparent Pellet Press->Pellet FTIR 8. Run FTIR Spectrum Pellet->FTIR

Caption: Experimental workflow for KBr pellet preparation and FTIR analysis.

Pillar 3: Comparative Spectral Analysis

This section provides a head-to-head comparison of the expected IR spectra for the free base and its common salts.

Vibrational Mode Free Base (R-NH₂) Expected Range (cm⁻¹) Salt Form (R-NH₃⁺X⁻) Expected Range (cm⁻¹) Key Observations and Rationale
O-H Stretch 3550 - 3200 (Strong, Broad)3550 - 3200 (Strong, Broad)The O-H stretch from the alcohol groups remains. It will likely overlap with the N-H⁺ stretching envelope in the salt spectrum, potentially altering the overall band shape.[18]
N-H / N-H⁺ Stretch 3500 - 3300 (Two Medium, Sharp Peaks)3200 - 2800 (Very Broad, Strong Envelope)This is the primary indicator of salt formation. The distinct primary amine stretches disappear and are replaced by the broad, intense ammonium stretch.[3]
C-H Stretch 3000 - 2850 (Medium)3000 - 2850 (Medium, often obscured)C-H stretches from the cyclobutane ring remain but are typically superimposed on, and often obscured by, the broad N-H⁺ stretching envelope in the salt form.[3]
N-H / N-H⁺ Bend 1650 - 1580 (Medium-Strong)1625 - 1560 (Asymmetric) & 1550 - 1500 (Symmetric)The single N-H bend is replaced by two distinct N-H⁺ bending absorptions, providing secondary confirmation of salt formation.[3]
C-O Stretch 1250 - 1000 (Strong)1250 - 1000 (Strong)The C-O stretch of the alcohol is largely unaffected by protonation at the distal amine site and should remain a prominent peak.[7]
Anion Vibration (X⁻) N/A< 400 cm⁻¹ for Cl⁻, Br⁻For simple halide salts like hydrochloride and hydrobromide, the anion vibrations occur in the far-IR region and are not observed in a standard mid-IR scan (4000-400 cm⁻¹).[3] If a polyatomic anion like sulfate (SO₄²⁻) were used, it would exhibit its own strong, broad stretching bands, typically around 1100 cm⁻¹.[3]
Interpreting the Data: A Summary for the Researcher

When analyzing the IR spectrum of a reaction product intended to be a salt of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol, the key diagnostic questions are:

  • Have the sharp, double N-H stretching peaks of the primary amine (around 3400 cm⁻¹) disappeared?

  • Has a new, very broad and intense absorption envelope appeared, spanning roughly 3200-2800 cm⁻¹?

  • Can you identify new bending absorptions in the 1625-1500 cm⁻¹ region where the original N-H bend used to be?

If the answer to these questions is "yes," there is strong spectroscopic evidence for the successful formation of the ammonium salt. The spectra of a hydrochloride and a hydrobromide salt are expected to be nearly identical in the mid-IR range, as the primary spectral changes are due to the protonation of the amine group, not the simple halide counter-ion.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the characterization of 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol and its corresponding salts. The conversion of the primary amine to its ammonium salt form induces a dramatic and unambiguous transformation of the IR spectrum. The disappearance of the sharp N-H stretching vibrations and the concurrent emergence of a broad, intense N-H⁺ stretching envelope and distinct N-H⁺ bending modes provide definitive evidence of successful salt formation. By understanding these fundamental spectral shifts and employing robust experimental techniques like the KBr pellet method, researchers can confidently verify the identity and purity of these critical synthetic intermediates.

References

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  • D'Elia, M., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. MDPI. [Link]

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  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments. [Link]

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  • Rather, M. A., et al. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. PMC - NIH. [Link]

  • PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]

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